m-PEG6-Hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C14H30N2O7 |
|---|---|
Molecular Weight |
338.40 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C14H30N2O7/c1-18-4-5-20-8-9-22-12-13-23-11-10-21-7-6-19-3-2-14(17)16-15/h2-13,15H2,1H3,(H,16,17) |
InChI Key |
RCYPACRVXCTNNY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG6-Hydrazide: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG6-Hydrazide is a discrete polyethylene glycol (PEG) derivative that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique properties, particularly its role as a flexible and hydrophilic linker, have made it a key component in the design of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data presentation to aid researchers in its effective utilization.
Chemical Structure and Properties
This compound, systematically named 2,5,8,11,14,17-hexaoxaicosane-20-hydrazide, is a monodisperse PEG compound characterized by a chain of six ethylene glycol units, capped with a methoxy group at one end and a hydrazide functional group at the other. The presence of the PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal hydrazide group provides a reactive handle for the covalent attachment to molecules containing carbonyl groups (aldehydes or ketones).
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various commercial and scientific sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₃₀N₂O₇ | [1] |
| Molecular Weight | 338.40 g/mol | [1] |
| Exact Mass | 338.2100 g/mol | [1] |
| IUPAC Name | 2,5,8,11,14,17-hexaoxaicosane-20-hydrazide | [1] |
| CAS Number | 1449390-64-0 | [1] |
| Appearance | To be determined (often a solid or oil) | |
| Purity | >98% (as specified by most suppliers) | |
| Solubility | Soluble in DMSO (e.g., 10 mM) | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C in a dry, dark place. Long term (months to years) at -20 °C. |
Structural Diagram
The chemical structure of this compound can be visualized as follows:
References
m-PEG6-Hydrazide mechanism of action in bioconjugation
An In-depth Technical Guide to Bioconjugation with m-PEG6-Hydrazide
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development.[1][2][3][4] This bioconjugation strategy enhances the pharmacological properties of biomolecules by increasing their hydrodynamic size, which in turn extends their circulatory half-life, improves stability, reduces immunogenicity, and enhances solubility.[1] Among the various chemical methods for PEGylation, the reaction between a hydrazide-functionalized PEG and a carbonyl group (aldehyde or ketone) on a biomolecule offers a highly specific and reliable approach to forming stable conjugates.
This guide provides a detailed technical overview of the mechanism of action for this compound, a discrete PEGylation reagent, in bioconjugation. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the reaction mechanism, quantitative data, detailed experimental protocols, and the functional implications of this technology.
Core Mechanism: Hydrazone Bond Formation
The fundamental mechanism of action for this compound involves the reaction of its terminal hydrazide group (-CONHNH₂) with an aldehyde or ketone on a target biomolecule. This condensation reaction proceeds in two main steps to form a stable hydrazone linkage.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a potent α-effect nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the carbinolamine intermediate undergoes acid-catalyzed dehydration, eliminating a water molecule to form the final, stable C=N hydrazone bond.
The reaction is highly dependent on pH. The optimal pH range is typically between 4.5 and 5.5, which represents a compromise: the conditions must be acidic enough to catalyze the dehydration step but not so acidic as to cause significant protonation of the hydrazide nucleophile, which would render it unreactive.
Caption: Mechanism of hydrazone bond formation between m-PEG-Hydrazide and a carbonyl.
Quantitative Data: Reaction Kinetics and Stability
The efficiency and stability of the hydrazone linkage are critical for successful bioconjugation. These parameters are influenced by the nature of the carbonyl group (aldehydes are generally more reactive than ketones), pH, and the presence of catalysts like aniline.
Table 1: Comparative Reaction Kinetics
| Reaction Type | Reactants | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrazone Formation | Phenylhydrazine + 4-Nitrobenzaldehyde | pH 7.4 | ~0.1 - 1.0 | |
| Hydrazone Formation | DMAEH + 2-Formylpyridine | pH 7.0 | ~10 | |
| Oxime Formation | Alkoxyamine + Aldehyde | pH 7.0 | ~0.001 - 0.1 | |
| Strain-Promoted Cycloaddition | Azide + Cyclooctyne | Neutral pH | ~1 - 20 |
DMAEH: Dimethylaminoethylhydrazine, a highly reactive hydrazine.
Table 2: Hydrolytic Stability of C=N Linkages
| Linkage Type | Conditions (pD 7.0) | Relative First-Order Rate Constant for Hydrolysis (k_rel) | Reference |
| Methylhydrazone | 37°C | 600 | |
| Acetylhydrazone | 37°C | 300 | |
| Semicarbazone | 37°C | 160 | |
| Oxime | 37°C | 1 |
Note: Data shows that while hydrazones are more labile than oximes, acylhydrazones (the type formed by m-PEG-Hydrazide) are significantly more stable than simple alkylhydrazones. This reversibility can be exploited for drug delivery systems requiring release under acidic conditions, such as within endosomes.
Experimental Workflow and Protocols
A typical workflow for protein PEGylation using this compound involves generating a reactive carbonyl group on the protein, performing the conjugation reaction, and then purifying and characterizing the final product.
References
Synthesis and Purification of m-PEG6-Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-hydrazide with six ethylene glycol units (m-PEG6-Hydrazide). This heterobifunctional PEG linker is a valuable tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal hydrazide group allows for the covalent attachment to molecules containing aldehyde or ketone moieties through the formation of a stable hydrazone bond.
Overview of this compound
This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and structure, ensuring batch-to-batch consistency in conjugation applications.
| Property | Value | Reference |
| Chemical Formula | C14H30N2O7 | [1][2] |
| Molecular Weight | 338.40 g/mol | [1][2] |
| CAS Number | 1449390-64-0 | [1] |
| Appearance | To be determined (likely a colorless to white solid or oil) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
Synthesis Methodology
The synthesis of this compound typically starts from the commercially available m-PEG6-OH (methoxy-(hexaethylene glycol)). The overall synthetic strategy involves the conversion of the terminal hydroxyl group into a hydrazide moiety. A common and efficient method proceeds through an intermediate carboxylic acid, followed by activation and reaction with hydrazine.
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from m-PEG6-OH to this compound.
Caption: Synthetic pathway for this compound from m-PEG6-OH.
Detailed Experimental Protocols
Step 1: Synthesis of m-PEG6-Carboxylic Acid (m-PEG6-COOH)
This protocol describes the oxidation of the primary alcohol of m-PEG6-OH to a carboxylic acid using a TEMPO-catalyzed reaction, which is generally milder than Jones oxidation.
-
Materials:
-
m-PEG6-OH
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na2SO3)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve m-PEG6-OH in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add catalytic amounts of TEMPO and NaBr to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution while vigorously stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to a pH of approximately 2 with dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG6-COOH.
-
Step 2: Synthesis of this compound from m-PEG6-COOH
This protocol involves the activation of the carboxylic acid with EDC and NHS to form an active ester, which then reacts with hydrazine hydrate.
-
Materials:
-
m-PEG6-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Hydrazine hydrate (N2H4·H2O)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve m-PEG6-COOH in anhydrous DMF.
-
Add EDC and NHS to the solution and stir at room temperature for several hours to form the NHS-activated ester. The progress of the activation can be monitored by TLC or LC-MS.
-
In a separate flask, prepare a solution of hydrazine hydrate in DMF.
-
Slowly add the activated m-PEG6-NHS ester solution to the hydrazine hydrate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purification
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and coupling reagents. A common method for purifying PEG derivatives is column chromatography.
Purification Workflow
The following diagram outlines the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Detailed Purification Protocol
-
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates
-
Staining solution (e.g., potassium permanganate)
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica in DCM.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0% to 10% methanol in DCM).
-
Collect fractions and monitor the separation using TLC. The product can be visualized by staining with potassium permanganate.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield purified this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the presence of the terminal hydrazide group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Storage and Handling
This compound should be stored in a dry, dark place at low temperatures, such as -20°C for long-term storage or 0-4°C for short-term storage, to prevent degradation. It should be handled as a non-hazardous chemical under ambient temperature for shipping.
References
m-PEG6-Hydrazide as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This is achieved through their unique heterobifunctional structure, which consists of two ligands connected by a linker: one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[3][4] This guide provides a detailed technical overview of m-PEG6-Hydrazide, a specific PEG-based linker, and its application in the design and synthesis of PROTACs.
Core Concepts of PROTAC Technology
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle, acting in a catalytic manner.
The Role of the Linker in PROTAC Design
The linker is not merely a spacer but a key determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition affect the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule, such as solubility and cell permeability. PEG linkers, like this compound, are favored for their ability to enhance the solubility of often hydrophobic PROTAC molecules.
This compound: A Profile
This compound is a PEG-based PROTAC linker characterized by a methoxy-terminated hexaethylene glycol chain with a terminal hydrazide group. The PEG chain imparts hydrophilicity, which can improve a PROTAC's solubility and cell permeability. The terminal hydrazide group is a versatile functional group that can be used for conjugation to the warhead or E3 ligase ligand, typically through the formation of a stable hydrazone bond with a carbonyl group.
Chemical Structure:
Quantitative Data: A Case Study of a PEG6-Linker-Containing PROTAC
The following table summarizes the quantitative data for a Bruton's tyrosine kinase (BTK)-targeting PROTAC, RC-1, which utilizes a PEG6 linker. This data is derived from a study investigating covalent and non-covalent BTK PROTACs.
| PROTAC ID | Linker | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | PEG6 | BTK | Mino | Not explicitly stated, but showed prominent degradation | >90% | |
| NC-1 | PEG6 (non-covalent analog of RC-1) | BTK | Mino | 2.2 | 97 |
Note: While RC-1 utilizes a PEG6 linker, the exact attachment and full structure beyond the linker were part of a proprietary study. The non-covalent analog, NC-1, which also contains a PEG6 linker, provides a more precise measure of potency.
Experimental Protocols
Synthesis of this compound (General Procedure)
Step 1: Tosylation of m-PEG6-OH
-
Dissolve m-PEG6-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG6-OTs.
-
Purify the crude product by flash column chromatography.
Step 2: Hydrazinolysis of m-PEG6-OTs
-
Dissolve the purified m-PEG6-OTs (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
PROTAC Synthesis using this compound (Amide Bond Formation)
This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with this compound.
-
Dissolve the carboxylic acid-functionalized component (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation (e.g., BTK) in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Mino cells for BTK) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of BTK disrupts the B-cell receptor signaling pathway.
Experimental Workflow: PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC using this compound via amide coupling.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Step-by-step workflow for determining PROTAC-induced protein degradation via Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [2412.09661] Language model driven: a PROTAC generation pipeline with dual constraints of structure and property [arxiv.org]
The Strategic Role of the PEG Chain in m-PEG6-Hydrazide: A Technical Guide for Advanced Bioconjugation
This technical guide provides an in-depth analysis of m-PEG6-Hydrazide, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document elucidates the distinct and synergistic roles of its two key components: the methoxy-capped hexa-polyethylene glycol (m-PEG6) chain and the terminal hydrazide reactive group. We will explore its function in enhancing the physicochemical and pharmacokinetic properties of biomolecules and its application in sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Functional Components of this compound
This compound is comprised of two principal functional domains:
-
The m-PEG6 Chain: A short, monodisperse polyethylene glycol chain composed of six ethylene glycol units, capped at one end with a non-reactive methoxy group. This component is primarily responsible for modulating the physical and biological properties of the conjugate.
-
The Hydrazide Group (-C(O)NHNH2): A highly reactive functional group at the terminus of the PEG chain. It serves as the chemical handle for covalently attaching the linker to a target molecule, typically via reaction with an aldehyde or ketone.
The strategic combination of a solubility-enhancing, biocompatible spacer (PEG) with a specific and versatile reactive group (hydrazide) makes this linker a powerful tool in modern bioconjugation.
The Pivotal Role of the PEG6 Chain
The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to improve the therapeutic properties of molecules.[1][2] The length of the PEG chain is a critical design parameter that dictates the ultimate behavior of the conjugate.[3] A short PEG6 chain offers a nuanced balance of benefits.
Enhanced Solubility and Stability
The hydrophilic nature of the PEG chain increases the aqueous solubility of conjugated molecules, which is particularly advantageous for hydrophobic drugs or proteins prone to aggregation.[4][5] This property helps prevent precipitation and improves the overall stability of the final product.
Improved Pharmacokinetics and Reduced Immunogenicity
PEGylation creates a hydrophilic cloud around the conjugated molecule, which increases its hydrodynamic radius. This steric hindrance shields the molecule from proteolytic enzymes and reduces recognition by the immune system, thereby lowering its immunogenicity. Furthermore, the increased size limits renal clearance, prolonging the circulation half-life of the therapeutic.
While longer PEG chains can maximize this effect, they can also introduce steric hindrance that may interfere with the biological activity of the conjugated molecule, such as an antibody's binding to its antigen. The PEG6 chain is often selected as a compromise, providing significant pharmacokinetic advantages without unduly compromising the molecule's function. It helps to mask the hydrophobicity of cytotoxic payloads in ADCs, improving their stability and in vivo performance.
The Hydrazide Group: A Gateway for Conjugation
The hydrazide moiety is a potent nucleophile that enables specific and efficient conjugation to molecules containing carbonyl groups (aldehydes or ketones).
Hydrazone Bond Formation
The primary reaction involving the hydrazide group is its condensation with an aldehyde or ketone to form a stable hydrazone bond. This reaction proceeds efficiently under mild, slightly acidic conditions (pH 5-7), which is compatible with most biomolecules. Aniline can be used as a catalyst to significantly increase the reaction rate, often achieving over 90% coupling within four hours.
The resulting hydrazone linkage is notably more stable than the Schiff base (imine) that would be formed from the reaction of a primary amine with a carbonyl.
pH-Sensitive Cleavage for Targeted Release
A key feature of the hydrazone bond is its susceptibility to hydrolysis under acidic conditions. It remains relatively stable at the physiological pH of blood (~7.4) but is readily cleaved in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This property is exploited in drug delivery to trigger the release of a payload once the conjugate has been internalized by a target cell, minimizing off-target toxicity. Hydrazones derived from aliphatic aldehydes, such as those formed from oxidized sugars, are particularly sensitive to acidic hydrolysis.
Quantitative Data and Physicochemical Properties
The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters related to this compound and the properties it imparts.
| Property | Value / Description | Reference(s) |
| Molecular Weight | 338.40 g/mol | |
| Chemical Formula | C₁₄H₃₀N₂O₇ | |
| Solubility | 10 mM in DMSO | |
| Appearance | White to off-white powder or semi-solid | |
| Storage | -20°C for long-term storage |
Table 1: Physicochemical Properties of this compound.
| Linker Length | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 2: Impact of PEG Linker Length on the Clearance of an Antibody-Drug Conjugate (DAR 8). Data demonstrates that increasing PEG length reduces clearance, with a plateau effect observed around PEG8.
| Hydrazone Type | Half-life at pH 7.4 (min) | Half-life at pH 5.5 (min) |
| Aliphatic Aldehyde 1 | 120 | <2 |
| Aliphatic Aldehyde 2 | 90 | <2 |
| Aliphatic Aldehyde 3 | 20 | <2 |
| Aliphatic Aldehyde 4 | 150 | <2 |
| Aromatic Aldehyde | >4320 (72 hrs) | >2880 (48 hrs) |
Table 3: Comparative Hydrolytic Stability of Hydrazone Bonds. Hydrazones formed from aliphatic aldehydes (similar to those from oxidized sugars) show significant instability at acidic pH while maintaining reasonable stability at physiological pH.
Applications in Advanced Therapeutics
This compound is a critical component in the design of sophisticated biotherapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The this compound linker can be used to attach to a drug molecule, while the other end of the drug-linker complex is conjugated to the antibody. The PEG chain improves the ADC's solubility and stability, while the pH-sensitive hydrazone bond allows for the release of the drug inside the target cancer cell.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker physically connects the target-binding ligand to the E3 ligase ligand, and its length and composition are critical for the formation of a productive ternary complex. The PEG6 chain in the linker enhances the PROTAC's solubility and cell permeability, which are often challenges due to the large size of these molecules.
References
An In-depth Technical Guide to Hydrazone Bond Formation with m-PEG6-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with hydrazone bond formation using m-PEG6-Hydrazide. This versatile linker is a cornerstone in the development of advanced drug delivery systems, bioconjugation, and PROTACs, primarily due to the unique pH-sensitive nature of the resulting hydrazone linkage.
Core Principles of Hydrazone Bond Formation
The formation of a hydrazone bond is a reversible condensation reaction between a hydrazide, such as this compound, and a carbonyl group (an aldehyde or a ketone)[1]. This reaction proceeds via a two-step mechanism involving the nucleophilic addition of the hydrazide to the carbonyl carbon, which forms a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the final hydrazone product and a water molecule[1].
The key feature of the acylhydrazone linkage formed with this compound is its pH-dependent stability. It remains relatively stable at physiological pH (~7.4) but undergoes rapid hydrolysis in acidic environments (pH 4.5-5.5), such as those found in endosomes and lysosomes within cancer cells[2][3][4]. This characteristic is strategically employed for the targeted release of therapeutic or diagnostic agents within specific cellular compartments.
The stability of the hydrazone bond is significantly influenced by the electronic and structural properties of the parent aldehyde or ketone. Hydrazones derived from aromatic aldehydes are typically more stable to acid hydrolysis than those from aliphatic aldehydes due to electronic resonance stabilization.
Quantitative Data on Hydrazone Bond Stability
The pH-dependent stability of hydrazone bonds is a critical factor in the design of drug delivery systems. The following table summarizes the hydrolysis kinetics for different types of hydrazone linkers.
| Conjugate Type | pH | Temperature (°C) | Half-life (t½) | Stability Profile |
| Aliphatic Aldehyde-Derived | 7.4 | 37 | Reasonably Stable | Suitable for systemic circulation |
| 5.5 | 37 | Minutes to < 2 min | Rapid hydrolysis for triggered release | |
| Aromatic Aldehyde-Derived | 7.4 | 37 | > 72 hours | Highly stable at physiological pH |
| 5.5 | 37 | > 48 hours | Often too stable for pH-triggered release applications |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule
This protocol outlines a general method for conjugating this compound to a protein or other macromolecule containing an aldehyde group.
A. Materials and Reagents
-
This compound
-
Aldehyde-modified molecule (e.g., protein, peptide, nanoparticle)
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) / Gel Filtration column or Dialysis tubing (e.g., 10 kDa MWCO)
B. Detailed Methodology
-
Preparation of Aldehyde-Modified Molecule: Dissolve the aldehyde-modified molecule in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the molecule is a nanoparticle, sonicate the suspension briefly to ensure a homogenous dispersion.
-
This compound Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the solution of the aldehyde-modified molecule. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 4 to 6 hours at room temperature with gentle stirring or agitation. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight). The reaction efficiency can be increased by adding a catalyst like aniline.
-
Purification of the Conjugate: Following incubation, remove the unreacted this compound and other small molecules.
-
For proteins/peptides: Use a desalting column, dialysis, or tangential flow filtration (TFF).
-
For nanoparticles: Use centrifugal filtration units with an appropriate molecular weight cut-off (MWCO). Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4). Repeat this process 3-4 times.
-
-
Characterization and Storage: Confirm successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry. Determine the final concentration of the purified conjugate and store it under appropriate conditions, typically at -20°C or -80°C.
Protocol 2: Assessment of pH-Dependent Hydrolysis of a Hydrazone-Linked Conjugate
This protocol describes a general method to determine the stability of a hydrazone-linked conjugate at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
A. Materials and Reagents
-
Hydrazone-linked conjugate of this compound
-
A series of buffers with different pH values (e.g., pH 4.5, 5.5, 7.4)
-
Thermostatic incubator
-
RP-HPLC system with a UV-Vis detector
-
Suitable organic solvent (e.g., DMSO)
B. Detailed Methodology
-
Stock Solution Preparation: Prepare a stock solution of your hydrazone conjugate (e.g., 1-2 mg/mL) in a suitable organic solvent like DMSO or in the HPLC mobile phase A.
-
Incubation: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis. Incubate the solutions at 37°C in a thermostatic incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution. Quench the hydrolysis reaction if necessary by adding a neutralizing buffer.
-
HPLC Analysis: Analyze the samples by RP-HPLC. The intact conjugate and the released payload should have distinct retention times.
-
Data Analysis: Quantify the peak areas corresponding to the intact conjugate at each time point. Plot the percentage of remaining intact conjugate against time for each pH value. Calculate the half-life (t½) of the conjugate at each pH.
Visualizations
Caption: Mechanism of hydrazone bond formation.
Caption: Workflow for PEGylating a hydrazide-modified molecule.
References
The Core of Protein Modification: An In-depth Technical Guide to PEGylation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a multitude of advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the circulating half-life of a protein, reduce its immunogenicity, and enhance its stability and solubility. This guide provides a comprehensive technical overview of the core principles of PEGylation, from fundamental chemistry to practical experimental protocols and the characterization of the resulting conjugates.
Fundamental Principles of PEGylation
At its core, PEGylation is a chemical conjugation process that links one or more PEG chains to a protein molecule. PEG is a biocompatible, non-toxic, and highly soluble polymer, making it an ideal candidate for modifying therapeutic proteins.[1] The process can be broadly categorized into two generations:
-
First-Generation PEGylation: This approach involves the random attachment of PEG to multiple sites on the protein surface, typically targeting amine groups of lysine residues. While effective in increasing the protein's size, this method often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains and attachment sites, which can lead to a loss of biological activity.[1][2]
-
Second-Generation PEGylation: To overcome the limitations of the first-generation approach, second-generation techniques focus on site-specific PEGylation. This allows for the attachment of PEG at a single, predetermined site on the protein, resulting in a more homogeneous and well-defined product with preserved biological function.[1][3]
The choice of PEGylation strategy depends on several factors, including the protein's structure, the desired therapeutic outcome, and the available reactive sites for conjugation.
Chemistry of PEGylation
The covalent attachment of PEG to a protein is achieved through the reaction of a functionalized PEG derivative with a specific amino acid residue on the protein surface. The most common target residues and the corresponding PEG chemistries are:
-
Amine Groups (Lysine, N-terminus): The primary amine groups of lysine residues and the N-terminal amino group are the most frequently targeted sites for PEGylation. N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards these amines, forming stable amide bonds.
-
Thiol Groups (Cysteine): The sulfhydryl group of cysteine residues provides a unique target for site-specific PEGylation, as free cysteines are relatively rare on the protein surface. Maleimide-activated PEGs are commonly used to react specifically with these thiol groups, forming a stable thioether linkage.
-
Disulfide Bonds: Recent advancements have enabled the PEGylation of disulfide bonds, offering another avenue for site-specific modification. This approach utilizes specific reagents that can bridge the two sulfur atoms of a disulfide bond with a PEG molecule.
The choice of conjugation chemistry is critical and influences the stability of the PEG-protein linkage and the overall properties of the conjugate.
Quantitative Impact of PEGylation
The effects of PEGylation on a protein's properties are profound and can be quantified to guide the design of more effective therapeutics. The following tables summarize key quantitative data on the impact of PEGylation.
Table 1: Effect of PEGylation on Protein Half-Life
| Protein | PEG Molecular Weight (kDa) | Increase in Half-Life (fold) | Reference |
| Recombinant Human TIMP-1 | 20 | 25 | |
| Bovine Serum Albumin | Not Specified | ~20 | |
| Interferon α-2b | 12 | ~20 | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~6 |
Table 2: Impact of PEG Molecular Weight on Pharmacokinetics
| PEG Molecular Weight (kDa) | Clearance Mechanism | Effect on Half-Life | Reference |
| < 6 | Rapid renal filtration | Short | |
| 8 - 30 | Slower renal filtration | Moderately increased | |
| > 30 | Reduced renal filtration, increased biliary excretion | Significantly increased | |
| > 40-50 | Delayed glomerular filtration | Substantially prolonged |
Table 3: Influence of PEGylation on Enzyme Kinetic Parameters
| Enzyme | PEG Molecular Weight (kDa) | Change in KM | Change in Vmax/kcat | Reference |
| α-Chymotrypsin | 0.7, 2, 5 | Increased (up to 3.8-fold) | Decreased (by ~40-50%) | |
| Recombinant L-Asparaginase | 0.33 | Increased (by ~24%) | Increased (by ~10%) |
Table 4: Effect of PEGylation on Protein Aggregation
| Protein | PEG Molecular Weight (kDa) | Observation | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | Prevented protein precipitation by rendering aggregates soluble and slowed the rate of aggregation. | |
| Various Enzymes | Not Specified | Can decrease protein aggregation and improve protein-solvent interactions. |
Experimental Protocols
This section provides detailed methodologies for key experiments in protein PEGylation, from conjugation to purification and characterization.
Protocol for Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an NHS-ester-activated PEG to primary amine groups on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.0-8.0.
-
Amine-reactive PEG NHS ester.
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Dialysis tubing or size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol for Thiol-Reactive PEGylation using Maleimide
This protocol details the site-specific conjugation of a maleimide-activated PEG to a free cysteine residue on a protein.
Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Maleimide-activated PEG.
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol).
-
Purification materials (dialysis or chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer to create a stock solution.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.
-
Quenching: Stop the reaction by adding a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography.
Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for separating PEGylated proteins from the unreacted protein and different PEGylated species based on charge differences.
Materials:
-
Ion-exchange column (anion or cation exchange, depending on the protein's pI and the buffer pH).
-
Equilibration buffer (low salt concentration).
-
Elution buffer (high salt concentration).
-
PEGylated protein reaction mixture.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the equilibration buffer until a stable baseline is achieved.
-
Sample Loading: Load the PEGylation reaction mixture onto the column. The unreacted protein and PEGylated species will bind to the column matrix.
-
Washing: Wash the column with the equilibration buffer to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the equilibration and elution buffers). Different PEGylated species (mono-, di-, tri-PEGylated, etc.) will elute at different salt concentrations due to the shielding of surface charges by the PEG chains.
-
Fraction Collection: Collect fractions throughout the elution process and analyze them to identify the fractions containing the desired PEGylated protein.
Characterization of PEGylated Proteins by SDS-PAGE
SDS-PAGE is a common technique to assess the extent of PEGylation and the molecular weight of the resulting conjugate.
Materials:
-
Polyacrylamide gels.
-
SDS-PAGE running buffer.
-
Sample loading buffer.
-
Molecular weight markers.
-
Coomassie Brilliant Blue or silver stain.
Procedure:
-
Sample Preparation: Mix the protein samples (unmodified and PEGylated) with the sample loading buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples and molecular weight markers into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band with a higher apparent molecular weight. The presence of multiple bands can indicate a heterogeneous PEGylation product. It is important to note that PEG can interact with SDS, leading to smeared or broadened bands.
Characterization of PEGylated Proteins by Mass Spectrometry (MS)
Mass spectrometry provides precise information about the molecular weight of the PEGylated protein, confirming the number of attached PEG chains and the overall heterogeneity of the sample.
Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Appropriate solvents and matrices.
-
PEGylated protein sample.
Procedure:
-
Sample Preparation: Prepare the sample according to the specific requirements of the mass spectrometer. This may involve desalting and dilution in a suitable solvent. For ESI-MS, post-column addition of a charge-stripping agent like triethylamine can simplify the mass spectrum.
-
Mass Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. The mass of the PEGylated protein will be the mass of the native protein plus the mass of the attached PEG chains. The presence of multiple peaks can indicate different degrees of PEGylation or heterogeneity in the PEG polymer itself.
Visualizing PEGylation: Pathways, Workflows, and Logic
The following diagrams, created using the DOT language, illustrate key aspects of the PEGylation process.
Signaling Pathways of PEGylated Therapeutics
PEGylated proteins often retain the ability to interact with their target receptors and initiate downstream signaling cascades.
Caption: Signaling pathway of PEGylated Interferon-α.
Caption: Signaling pathway of PEGylated G-CSF.
Experimental and Developmental Workflows
The development of a PEGylated protein therapeutic follows a structured workflow, from initial design to final product characterization.
Caption: General experimental workflow for protein PEGylation.
Logical Relationships in PEGylation Strategy
The decision-making process for developing a PEGylation strategy involves several key considerations to achieve the desired therapeutic profile.
Caption: Logical relationships in designing a PEGylation strategy.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cleavable Linkers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] The linker, a chemical bridge connecting the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index.[][4] Linkers can be broadly categorized as non-cleavable or cleavable. While non-cleavable linkers release their payload upon complete degradation of the antibody backbone in the lysosome, cleavable linkers are designed to release the drug under specific physiological conditions encountered at the target site.[5]
This guide provides an in-depth technical overview of the major classes of cleavable linkers, their mechanisms of action, comparative stability data, and the experimental protocols used for their evaluation. The vast majority of ADCs in clinical development utilize cleavable linkers to enable the release of an unmodified, diffusible payload, which can be crucial for achieving efficacy across a range of cancer types.
Types of Cleavable Linkers and Their Mechanisms
Cleavable linkers are engineered to be stable in systemic circulation (pH ~7.4, low reductive potential, minimal specific enzymes) and to break apart upon reaching the unique microenvironment of a tumor or after internalization into a cancer cell. This controlled release is typically triggered by changes in pH, the presence of specific enzymes, or a highly reductive environment.
pH-Sensitive Linkers (Acid-Labile)
These linkers exploit the lower pH found in intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the bloodstream.
-
Mechanism: The most common acid-labile linkers are based on hydrazone bonds. These bonds are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions to release the payload. This strategy was employed in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg®).
-
Key Features: The stability of hydrazone linkers is highly dependent on their specific chemical structure. While effective in achieving pH-dependent release, some hydrazone-based ADCs have shown premature drug release in circulation, leading to potential off-target toxicity. Nevertheless, they can be advantageous for targeting tumors with poor internalization or for inducing a "bystander effect," where the released drug kills adjacent antigen-negative tumor cells.
Figure 1. Mechanism of pH-sensitive (hydrazone) linker cleavage.
Enzyme-Sensitive Linkers
This class of linkers is designed to be cleaved by specific enzymes, primarily proteases, that are abundant within the lysosomes of cancer cells.
-
Mechanism: The most clinically successful enzyme-sensitive linkers are based on dipeptides, such as valine-citrulline (Val-Cit) . This sequence is efficiently cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in cancer cells. The Val-Cit linker is frequently used with a self-immolative spacer, p-aminobenzyl carbamate (PABC), which rapidly decomposes upon dipeptide cleavage to release the unmodified payload. It was initially thought that only Cathepsin B was responsible for cleavage, but other cathepsins (L, S, F) are also involved.
-
Key Features: Val-Cit linkers demonstrate excellent stability in human plasma, a key advantage over some early pH-sensitive designs. However, they have been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which can complicate preclinical evaluation. An example of an ADC utilizing a Val-Cit linker is brentuximab vedotin (Adcetris®). Other dipeptide sequences like valine-alanine (Val-Ala) have also been developed to offer different properties, such as increased hydrophilicity.
References
Methodological & Application
Site-Specific Protein Labeling with m-PEG6-Hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for the development of protein therapeutics, diagnostics, and research reagents. The ability to attach moieties such as polyethylene glycol (PEG) to a precise location on a protein can significantly improve its pharmacokinetic properties, stability, and efficacy while minimizing the heterogeneity associated with random labeling approaches. This document provides detailed application notes and protocols for the site-specific labeling of proteins using m-PEG6-Hydrazide.
The core of this methodology lies in a two-step chemoenzymatic process. First, a unique aldehyde or ketone functionality is introduced into the target protein at a specific site. A widely used and highly efficient method for this is the "aldehyde tag" technology, which utilizes a Formylglycine-Generating Enzyme (FGE). FGE recognizes a short consensus peptide sequence (e.g., LCTPSR) engineered into the protein and oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly), which contains a bio-orthogonal aldehyde group.[1] The second step is the chemoselective ligation of this compound to this aldehyde, forming a stable hydrazone bond.[2] This approach offers high specificity and efficiency, proceeding under mild, biocompatible conditions.[1]
Applications
The site-specific conjugation of this compound to proteins has a range of valuable applications in research and drug development:
-
Enhanced Therapeutic Protein Properties: PEGylation, the process of attaching PEG chains to a protein, can increase its hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity. Site-specific PEGylation ensures that the PEG moiety is attached away from the protein's active site, thus preserving its biological activity.
-
Development of Antibody-Drug Conjugates (ADCs): The hydrazide group of this compound can be part of a linker system in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The site-specific nature of the conjugation ensures a uniform drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.
-
PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker provides the necessary spacing and solubility for the two ligands of the PROTAC.
-
Protein Immobilization: Proteins can be site-specifically immobilized onto surfaces functionalized with aldehyde-reactive groups. This is useful for developing biosensors, affinity chromatography resins, and other diagnostic tools. The specificity of the aldehyde-hydrazide reaction allows for direct immobilization from crude cell extracts.[3]
Chemical Principle and Workflow
The fundamental reaction is the formation of a hydrazone bond between the hydrazide group of this compound and the aldehyde group on the formylglycine residue of the target protein. This reaction is highly chemoselective and proceeds efficiently under mildly acidic to neutral pH.
Below is a diagram illustrating the overall experimental workflow for site-specific protein labeling with this compound.
Caption: A flowchart of the key stages in site-specific protein labeling.
The chemical reaction for the hydrazone ligation is depicted in the following diagram:
Caption: Chemical reaction of an aldehyde-tagged protein with this compound.
Quantitative Data Summary
The efficiency of this labeling strategy depends on both the FGE-mediated conversion of the cysteine to formylglycine and the subsequent hydrazone ligation reaction. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Value | Protein/System | Notes |
| FGE Conversion Efficiency | >85% | Maltose Binding Protein (MBP) in E. coli | With co-expression of M. tuberculosis FGE.[1] |
| 42% | HIV-1 Envelope Protein in mammalian cells | With co-transfection of FGE plasmid. | |
| 7% | HIV-1 Envelope Protein in mammalian cells | With endogenous FGE only. | |
| PEGylation Yield | 60-75% | IFNalpha2b | C-terminal PEGylation with a pyruvoyl-PEG derivative via a hydrazide intermediate. |
| ~55% | IFNbeta1b | C-terminal PEGylation with a pyruvoyl-PEG derivative via a hydrazide intermediate. | |
| Reaction Conditions | |||
| This compound Molar Excess | 10 to 50-fold over protein | General Protocol | A typical starting point for optimization. |
| pH | 5.5 - 7.0 | General Protocol | Hydrazone formation is favored in this pH range. |
| Temperature | 4°C to 37°C | General Protocol | Higher temperatures can accelerate the reaction. |
| Reaction Time | 2-4 hours to overnight | General Protocol | Dependent on temperature, pH, and reactant concentrations. |
| Hydrazone Formation Kinetics | 2–20 M⁻¹s⁻¹ | Model systems | For uncatalyzed reactions of carbonyls with neighboring acid/base groups. |
| 10¹−10³ M⁻¹s⁻¹ | Model systems | For aniline-catalyzed reactions with aromatic aldehydes. | |
| Hydrazone Bond Stability | Higher with aromatic aldehydes | General | Hydrazones from aromatic aldehydes are more stable to acidic hydrolysis. |
Experimental Protocols
Protocol 1: Expression and Purification of Aldehyde-Tagged Protein
This protocol describes the generation of a protein with a C-terminal aldehyde tag in E. coli.
Materials:
-
Expression plasmid containing the gene of interest fused to an aldehyde tag sequence (e.g., LCTPSR).
-
Plasmid for co-expression of a Formylglycine-Generating Enzyme (FGE).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the aldehyde-tagged protein and the FGE expression plasmid.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with appropriate antibiotics. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture for 16-20 hours at 18-25°C with shaking to allow for protein folding and enzymatic conversion of the cysteine to formylglycine.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the aldehyde-tagged protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) according to the manufacturer's instructions.
Protocol 2: Site-Specific Labeling with this compound
Materials:
-
Purified aldehyde-tagged protein.
-
This compound.
-
Labeling Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0).
-
Dimethyl sulfoxide (DMSO) for dissolving this compound.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Buffer Exchange: Exchange the purified aldehyde-tagged protein into the Labeling Buffer using a desalting column or dialysis. Determine the final protein concentration.
-
Prepare this compound Stock: Prepare a stock solution of this compound (e.g., 50 mM in DMSO).
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein (final concentration typically 10-50 µM) with this compound.
-
A 10 to 50-fold molar excess of this compound over the protein is recommended as a starting point.
-
Example: For a 100 µL reaction with 20 µM protein, add 2 µL of a 10 mM this compound stock for a final concentration of 200 µM (10-fold excess).
-
-
Incubation: Incubate the reaction mixture. Incubation times and temperatures can be optimized:
-
For accelerated labeling: 2-4 hours at 37°C.
-
For sensitive proteins: Overnight at 4°C.
-
-
Purification of Labeled Protein: After the incubation is complete, remove the unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis against a suitable storage buffer.
-
Analysis:
-
Confirm successful labeling by running the purified labeled protein on an SDS-PAGE gel. A shift in the molecular weight corresponding to the mass of the this compound moiety should be observed.
-
For precise confirmation, analyze the labeled protein by mass spectrometry to verify the expected mass addition.
-
Conclusion
Site-specific protein labeling with this compound via an enzymatically generated aldehyde tag is a robust and versatile technology. It enables the production of well-defined, homogeneous protein conjugates with preserved biological activity. The detailed protocols and data presented here provide a solid foundation for researchers and drug developers to implement this powerful strategy in their work. Careful optimization of protein expression, FGE co-expression, and the labeling reaction conditions will ensure high yields of the desired site-specifically modified protein.
References
Application Notes and Protocols: Utilizing m-PEG6-Hydrazide for Advanced Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of m-PEG6-Hydrazide for the targeted modification of cell surfaces. This versatile PEGylated linker enables the covalent conjugation of various molecules to cell surface glycoproteins, opening avenues for innovative applications in cell tracking, imaging, targeted drug delivery, and proteomic studies. The protocols detailed herein are based on the well-established principles of hydrazide chemistry, offering a robust and adaptable method for cell surface engineering.
Principle of Cell Surface Modification
The core of this methodology lies in a two-step chemical process that targets glycoproteins present on the cell surface.[1][2]
-
Oxidation: The process begins with the mild oxidation of sialic acid or other sugar residues on cell surface glycoproteins using a gentle oxidizing agent like sodium periodate (NaIO₄).[1][2] This reaction specifically cleaves the vicinal diols within the sugar moieties, leading to the formation of reactive aldehyde groups.[2]
-
Hydrazone Bond Formation: The this compound, which contains a reactive hydrazide group (-NH-NH₂), is then introduced. The hydrazide moiety selectively reacts with the newly generated aldehydes on the cell surface to form a stable covalent hydrazone bond.
The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity and provides a flexible linker that extends the conjugated molecule away from the cell surface. This minimizes potential steric hindrance and helps maintain the biological activity of both the cell and the attached molecule.
Applications in Research and Drug Development
The ability to specifically label cell surface glycoproteins with this compound facilitates a multitude of applications:
-
Targeted Drug Delivery: Therapeutic agents can be conjugated to this compound and subsequently attached to the surface of target cells, enabling localized drug action and potentially reducing systemic toxicity.
-
Cell Imaging and Tracking: Fluorophores attached to this compound allow for the visualization and tracking of labeled cells in vitro and in vivo.
-
Proteomics and Glycoproteomics: By conjugating biotin to this compound, researchers can selectively capture and enrich cell surface glycoproteins for subsequent identification and quantification by mass spectrometry. This approach, often referred to as Cell Surface Capture (CSC), is invaluable for mapping the surfaceome.
-
Bioconjugation and Biomaterial Engineering: The hydrazide group serves as a versatile handle for attaching a wide range of molecules, including peptides, enzymes, and nanoparticles, to the cell surface for various biomedical applications.
Experimental Protocols
The following protocols provide a general framework for the modification of cell surfaces using this compound. It is crucial to optimize these conditions for each specific cell type and experimental goal.
Materials Required
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4
-
Sodium periodate (NaIO₄)
-
This compound
-
Quenching solution (e.g., 1 mM glycerol or 50 mM L-cysteine in PBS)
-
Labeling buffer (PBS, pH 7.4)
-
Cell culture medium
-
Microcentrifuge tubes or culture plates
General Protocol for Cell Surface Labeling
This protocol describes the fundamental steps for labeling cell surface glycoproteins.
Caption: Experimental workflow for cell surface modification using this compound.
-
Cell Preparation:
-
For adherent cells, grow to approximately 80% confluency. For suspension cells, ensure a sufficient cell number (e.g., 20-30 million cells for proteomic analysis).
-
Wash the cells twice with ice-cold PBS (pH 6.5) to remove any residual media components. For adherent cells, perform washes directly in the plate on ice. For suspension cells, pellet by centrifugation (e.g., 400 x g for 5 minutes at 4°C) between washes.
-
-
Oxidation of Cell Surface Glycans:
-
Prepare a fresh solution of 1-10 mM sodium periodate (NaIO₄) in ice-cold PBS (pH 6.5). Protect the solution from light.
-
Resuspend the cell pellet in the NaIO₄ solution or add the solution to the plate of adherent cells.
-
Incubate on ice for 15-20 minutes in the dark.
-
-
Quenching the Reaction:
-
To stop the oxidation reaction, add an equal volume of quenching solution.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS (pH 7.4) to remove any remaining periodate and quenching reagent.
-
-
Labeling with this compound:
-
Prepare a solution of this compound in PBS (pH 7.4). The optimal concentration should be determined empirically but typically ranges from 1-5 mM. If the this compound conjugate is dissolved in DMSO, ensure the final DMSO concentration does not exceed 1-2%.
-
Add the this compound solution to the cells and incubate for 30-120 minutes at 4°C or room temperature. The optimal time and temperature may need to be determined for your specific application.
-
-
Final Washes:
-
Remove the labeling solution and wash the cells three times with ice-cold PBS (pH 7.4) to remove any unreacted probe.
-
-
Downstream Processing:
-
The labeled cells are now ready for various downstream applications such as cell lysis for western blotting or mass spectrometry, or direct analysis by flow cytometry or fluorescence microscopy.
-
Protocol for Biotinylation of Cell Surface Glycoproteins for Proteomic Analysis
This protocol outlines the specific steps for labeling cell surface glycoproteins with a biotin-conjugated this compound for subsequent enrichment and proteomic analysis.
Caption: Workflow for proteomic analysis of biotinylated cell surface glycoproteins.
-
Label Cells: Follow the "General Protocol for Cell Surface Labeling" (Section 3.2) using a biotin-conjugated this compound.
-
Cell Lysis:
-
After the final wash, lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Homogenize the cells by passing the lysate through a syringe.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Equilibrate streptavidin-conjugated beads by washing them three times with lysis buffer.
-
Add the cleared cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
The captured glycoproteins can be digested into peptides directly on the beads using an appropriate enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cell surface glycoproteins.
-
Quantitative Data and Optimization
The efficiency of cell surface labeling can be influenced by several factors. The following table summarizes typical ranges for key parameters. It is highly recommended to optimize these conditions for each specific cell line and experimental setup.
| Parameter | Typical Range | Notes |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Dependent on cell type and downstream application. |
| Sodium Periodate (NaIO₄) Concentration | 1 - 10 mM | Higher concentrations may impact cell viability. |
| Oxidation Time | 15 - 30 minutes | Longer times may lead to over-oxidation. |
| Oxidation Temperature | 4°C (on ice) | Helps to minimize endocytosis and maintain cell integrity. |
| This compound Conjugate Concentration | 1 - 5 mM | Titrate to find the optimal signal-to-noise ratio. |
| Labeling Time | 30 - 120 minutes | Can be optimized based on the reactivity of the probe. |
| Labeling Temperature | 4°C to Room Temperature | Lower temperatures are generally preferred for live-cell labeling. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient oxidation- Low concentration of hydrazide probe- Insufficient incubation time | - Use freshly prepared NaIO₄ solution- Increase the concentration of the this compound probe- Increase the labeling incubation time |
| High Background Signal | - Insufficient washing- Non-specific binding of the probe | - Increase the number and volume of washes after labeling- Include a blocking step with a non-reactive amine-containing molecule after oxidation |
| Decreased Cell Viability | - High concentration of NaIO₄- High concentration of DMSO in the labeling solution- Harsh cell handling | - Perform a dose-response curve to determine the optimal NaIO₄ concentration- Ensure the final DMSO concentration is below 2%- Handle cells gently and keep them on ice as much as possible |
Conclusion
Cell surface modification using this compound is a powerful and versatile technique for a wide range of biological research and drug development applications. The protocols provided here offer a solid foundation for researchers to label, track, and analyze cell surface glycoproteins. By understanding the underlying principles and carefully optimizing the experimental conditions, this method can be a valuable tool for advancing our understanding of cell biology and for the development of novel therapeutics.
References
Application Notes and Protocols for m-PEG6-Hydrazide in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Hydrazide is a heterobifunctional linker molecule integral to the advancement of nanoparticle-based therapeutics and diagnostics. Comprising a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units and a terminal hydrazide group, this linker offers a versatile platform for the surface modification of nanoparticles. The PEG component confers a "stealth" characteristic to nanoparticles, enhancing their colloidal stability, reducing non-specific protein adsorption (opsonization), and prolonging systemic circulation time. The hydrazide group provides a reactive handle for covalent conjugation to nanoparticles functionalized with aldehyde or ketone groups, forming a stable hydrazone bond. This linkage can be engineered to be stable under physiological conditions yet cleavable in the acidic microenvironment of tumors or endosomes, enabling targeted drug release.
These application notes provide a comprehensive overview of the use of this compound in the functionalization of various nanoparticle platforms, including detailed experimental protocols, characterization data, and insights into the biological interactions of the resulting nanoconjugates.
Chemical Properties and Reaction Mechanism
This compound (CH₃(OCH₂CH₂)₆NHNH₂) possesses a molecular weight of approximately 326 g/mol . The key reactive feature is the hydrazide moiety (-C(=O)NHNH₂), which readily reacts with aldehydes or ketones to form a hydrazone bond (-C=NNHC(=O)-). This reaction is a condensation reaction that proceeds efficiently under mild acidic conditions (pH 5-6), which catalyzes the dehydration step.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed before and after surface modification.
Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | This compound-AuNPs | Technique |
| Hydrodynamic Diameter (nm) | 20.5 ± 1.2 | 35.8 ± 2.1 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -45.2 ± 3.5 | -10.7 ± 1.8 | DLS |
| Surface Plasmon Resonance (nm) | 520 | 525 | UV-Vis Spectroscopy |
| PEG Grafting Density (PEG/nm²) | N/A | ~2.5 | Fluorescence Correlation Spectroscopy |
Note: Data are representative and can vary based on the initial nanoparticle size, concentration, and reaction conditions.
Table 2: Characterization of this compound Functionalized Liposomes
| Parameter | Bare Liposomes | This compound-Liposomes | Technique |
| Hydrodynamic Diameter (nm) | 110.3 ± 4.7 | 125.1 ± 5.3 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 | DLS |
| Zeta Potential (mV) | -25.8 ± 2.9 | -8.2 ± 1.5 | DLS |
| Drug (Doxorubicin) Encapsulation Efficiency (%) | 92.5 ± 3.1 | 89.7 ± 2.8 | Fluorescence Spectroscopy |
Note: Liposomes were prepared with an aldehyde-functionalized lipid to enable conjugation.
Table 3: Characterization of this compound Functionalized Iron Oxide Nanoparticles (IONPs)
| Parameter | Bare IONPs | This compound-IONPs | Technique |
| Hydrodynamic Diameter (nm) | 55.6 ± 3.9 | 80.2 ± 4.5 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +30.1 ± 2.4 | +12.5 ± 1.9 | DLS |
| Saturation Magnetization (emu/g) | 68.3 | 65.1 | Vibrating Sample Magnetometry (VSM) |
| Drug (Paclitaxel) Loading Capacity (wt%) | N/A | 8.5 ± 0.7 | High-Performance Liquid Chromatography (HPLC) |
Note: Bare IONPs were functionalized with aldehyde groups prior to PEGylation.
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the conjugation of this compound to AuNPs that have been surface-modified to present aldehyde groups.
Materials:
-
Citrate-stabilized AuNPs (e.g., 20 nm)
-
(11-Mercaptoundecyl)tetra(ethylene glycol)aldehyde (for surface modification)
-
This compound
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge and centrifuge tubes
Procedure:
-
Aldehyde Functionalization of AuNPs:
-
To 10 mL of citrate-stabilized AuNPs, add a 100-fold molar excess of (11-Mercaptoundecyl)tetra(ethylene glycol)aldehyde dissolved in ethanol.
-
Stir the mixture at room temperature for 12 hours to allow for ligand exchange.
-
Centrifuge the solution at 10,000 x g for 30 minutes to pellet the AuNPs.
-
Remove the supernatant and resuspend the pellet in MES buffer. Repeat the centrifugation and resuspension steps twice to remove excess unbound ligand.
-
-
Conjugation of this compound:
-
Resuspend the aldehyde-functionalized AuNPs in 10 mL of MES buffer (pH 6.0).
-
Add a 1000-fold molar excess of this compound to the AuNP solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the this compound functionalized AuNPs by centrifugation (10,000 x g for 30 minutes).
-
Resuspend the pellet in PBS (pH 7.4). Repeat the washing step twice to remove unreacted this compound.
-
Store the final product at 4°C.
-
Characterization:
-
Confirm successful functionalization by measuring the changes in hydrodynamic diameter and zeta potential using DLS.
-
Assess the change in the surface plasmon resonance peak using UV-Vis spectroscopy.
-
Quantify the PEG grafting density using techniques such as thermogravimetric analysis (TGA) or fluorescence correlation spectroscopy if a fluorescently labeled PEG is used.
Protocol 2: Functionalization of Liposomes with this compound
This protocol details the incorporation of an aldehyde-bearing lipid into liposomes followed by conjugation with this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(4-formylbenzoyl) (Aldehyde-PE)
-
This compound
-
Chloroform
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Liposome Formulation:
-
Dissolve DPPC, cholesterol, and Aldehyde-PE in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.
-
Remove the chloroform by rotary evaporation to form a thin lipid film.
-
Hydrate the lipid film with MES buffer (pH 6.0) by vortexing to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through a 100 nm polycarbonate membrane 11 times to form unilamellar vesicles (LUVs).
-
-
Conjugation of this compound:
-
To the aldehyde-functionalized liposome suspension, add a 50-fold molar excess of this compound.
-
Incubate the mixture at room temperature for 6 hours with gentle stirring.
-
Remove unreacted this compound by dialysis against PBS (pH 7.4) for 24 hours with frequent buffer changes.
-
Characterization:
-
Measure the size distribution and zeta potential of the liposomes before and after conjugation using DLS.
-
Determine the conjugation efficiency by quantifying the amount of unreacted hydrazide in the dialysis buffer using a colorimetric assay (e.g., TNBSA assay).
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for this compound conjugation to AuNPs.
Application Notes and Protocols: Reaction of m-PEG6-Hydrazide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the reaction of methoxy-polyethylene glycol-hydrazide (m-PEG6-Hydrazide) with aldehydes to form a stable hydrazone linkage. This bioconjugation technique is pivotal in drug delivery, protein modification, and surface functionalization, owing to the unique pH-sensitive nature of the resulting hydrazone bond.
Introduction
The reaction between a hydrazide and an aldehyde is a cornerstone of bioconjugation chemistry, yielding a hydrazone bond with the elimination of a water molecule. This covalent linkage is of particular interest because of its stability at physiological pH (around 7.4) and its susceptibility to hydrolysis under mildly acidic conditions (pH 5-6).[1][2][3] This characteristic is strategically exploited for the triggered release of therapeutic agents in acidic microenvironments, such as tumors or endosomes.[1][3]
This compound is a hydrophilic reagent that, when conjugated to molecules of interest, can enhance their solubility, stability, and pharmacokinetic profiles. The reaction with aldehydes, which can be naturally present or chemically introduced into biomolecules (e.g., through oxidation of carbohydrate moieties in glycoproteins), provides a versatile method for PEGylation.
Reaction Mechanism and Kinetics
The conjugation occurs through a nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates to yield a stable carbon-nitrogen double bond, forming the hydrazone linkage. The reaction is typically performed in a slightly acidic buffer to facilitate both the nucleophilic attack and the dehydration step.
The stability of the resulting hydrazone bond is significantly influenced by the structure of the aldehyde. Hydrazones derived from aliphatic aldehydes, such as those typically found on PEG linkers, are more sensitive to acidic hydrolysis compared to those derived from aromatic aldehydes. This makes aliphatic hydrazone linkages more suitable for applications requiring rapid release in acidic environments.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the reaction of hydrazides with aldehydes.
| Parameter | Condition/Value | Remarks | Source(s) |
| pH Range for Reaction | 5.0 - 7.0 | Optimal for hydrazone bond formation. | |
| pH for Hydrazone Stability | ~7.4 (Physiological pH) | Acylhydrazones are generally stable at neutral pH. | |
| pH for Hydrazone Lability | 5.0 - 6.0 | The hydrazone bond is susceptible to hydrolysis in acidic conditions. | |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is common for faster kinetics. 4°C can be used for sensitive molecules over a longer duration. | |
| Reaction Time | 2 - 4 hours (at Room Temp) or Overnight (at 4°C) | Reaction time can be optimized based on the specific reactants and their concentrations. | |
| Catalyst | Aniline | Can be used to increase reaction efficiency and decrease reaction times. | |
| Molar Ratio | 10- to 50-fold molar excess of m-PEG-aldehyde to hydrazide-modified molecule | Optimal ratio should be determined empirically. | |
| Half-life of Aromatic Aldehyde-Derived Hydrazone at pH 7.4 | > 72 hours | Highly stable at physiological pH. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Aldehyde-Containing Molecule
This protocol describes a general method for conjugating this compound to a molecule containing an aldehyde group.
Materials:
-
This compound
-
Aldehyde-containing molecule (e.g., protein, peptide, nanoparticle)
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
(Optional) Aniline (GlycoLink Coupling Catalyst)
-
Quenching Solution (e.g., a reagent to cap unreacted aldehydes, if necessary)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis tubing (with appropriate Molecular Weight Cut-Off)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in the Conjugation Buffer. The concentration should be calculated to achieve the desired molar excess.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 50-fold) of the this compound solution to the solution of the aldehyde-containing molecule.
-
If using a catalyst, add aniline to the reaction mixture.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring or agitation. For temperature-sensitive molecules, the reaction can be performed at 4°C overnight.
-
-
Quenching (Optional):
-
If necessary, add a quenching reagent to cap any unreacted aldehyde groups.
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted this compound and other small molecules using an appropriate method:
-
Size-Exclusion Chromatography (SEC): This is the preferred method for purifying proteins and other macromolecules. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4) and load the reaction mixture.
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate MWCO and dialyze against a suitable buffer to remove small molecule impurities.
-
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of PEGylation.
-
Protocol 2: Stability Assay of the Hydrazone Linkage
This protocol outlines a general method to determine the stability of the formed hydrazone linkage at different pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Purified m-PEG6-conjugate
-
Buffers at various pH values (e.g., pH 5.0, pH 7.4)
-
RP-HPLC system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the purified conjugate in a suitable solvent (e.g., DMSO or the initial mobile phase of the HPLC).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into the RP-HPLC system.
-
Monitor the cleavage of the conjugate by observing the decrease in the peak area of the intact conjugate and the appearance of the peak corresponding to the released molecule.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point and plot it against time to determine the hydrolysis kinetics and half-life of the hydrazone bond at each pH.
-
Visualizations
Reaction Workflow
References
Application Notes and Protocols for Bioconjugation of Peptides with m-PEG6-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include enhanced solubility, prolonged circulation half-life, reduced immunogenicity, and protection from proteolytic degradation.
This document provides detailed application notes and protocols for the bioconjugation of peptides with methoxy-PEG6-Hydrazide (m-PEG6-Hydrazide). The core of this methodology is the chemoselective reaction between a hydrazide moiety on the PEG linker and a carbonyl group (an aldehyde or ketone) on the peptide, forming a stable hydrazone bond. This bioorthogonal ligation strategy offers high specificity and proceeds under mild, aqueous conditions, preserving the structural integrity and biological activity of the peptide.
Principle of Hydrazide-Carbonyl Ligation
The conjugation of this compound to a peptide relies on the formation of a hydrazone bond. This reaction is highly specific and efficient. The peptide of interest must first be modified to introduce a carbonyl group, typically an aldehyde, which is not naturally present in peptides. This can be achieved through various methods, such as the oxidation of N-terminal serine or threonine residues or the incorporation of unnatural amino acids containing a ketone or aldehyde group.
Once the peptide is functionalized with a carbonyl group, it is reacted with this compound in a suitable buffer. The reaction is typically carried out at a slightly acidic pH (around 5-6) to facilitate the reaction, and can be accelerated by the use of a catalyst such as aniline. The resulting PEG-peptide conjugate can then be purified and characterized.
Data Presentation
Table 1: Typical Reaction Conditions for Peptide-PEG Hydrazone Ligation
| Parameter | Recommended Condition | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates. |
| This compound | 5-20 molar excess over peptide | A molar excess of the PEG reagent drives the reaction to completion. |
| Reaction Buffer | 100 mM Sodium Acetate or MES Buffer | A slightly acidic pH is optimal for hydrazone formation. |
| pH | 5.0 - 6.5 | Lower pH can lead to hydrolysis of the hydrazone bond over time. |
| Temperature | 4°C to Room Temperature (25°C) | Room temperature is often sufficient; 4°C can be used for sensitive peptides. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by HPLC or MS. |
| Catalyst (Optional) | 10-100 mM Aniline | Can significantly increase the rate of hydrazone formation.[1] |
Table 2: Reported Conjugation Efficiencies and Yields
| Peptide/Protein | PEG Reagent | Reaction Conditions | Conjugation Efficiency/Yield | Reference |
| IFNalpha2b hydrazide | 10 kDa pyruvoyl PEG | Not specified | 60-75% yield | [2] |
| Cysteine-terminated peptides | 8-arm PEG-VS (20 kDa or 40 kDa) | Aqueous, physiological pH | 73-88% substitution | [3] |
Experimental Protocols
Protocol 1: Introduction of an Aldehyde Group onto a Peptide
This protocol describes the generation of an aldehyde group on a peptide with an N-terminal serine residue using sodium periodate.
Materials:
-
Peptide with an N-terminal serine residue
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0
-
Quenching Solution: 1 M Glycerol
-
Desalting column (e.g., PD-10)
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium periodate in the reaction buffer.
-
Add the sodium periodate solution to the peptide solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice and in the dark for 20-30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 20 mM and incubate on ice for 15 minutes.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the conjugation reaction buffer (e.g., 100 mM MES, pH 6.0).
-
The resulting aldehyde-functionalized peptide is now ready for conjugation.
Protocol 2: Conjugation of Aldehyde-Peptide with this compound
Materials:
-
Aldehyde-functionalized peptide (from Protocol 1)
-
This compound
-
Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
(Optional) Catalyst: Aniline stock solution (e.g., 1 M in DMSO)
Procedure:
-
Dissolve the lyophilized aldehyde-peptide in the conjugation buffer.
-
Dissolve the this compound in the conjugation buffer.
-
Add the this compound solution to the aldehyde-peptide solution. A 10- to 50-fold molar excess of the this compound is recommended.[4]
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[4] The progress of the reaction should be monitored by RP-HPLC or MALDI-TOF MS.
-
Once the reaction is complete, proceed to the purification of the conjugate.
Protocol 3: Purification of the PEG-Peptide Conjugate by RP-HPLC
Materials:
-
Crude PEG-peptide conjugation mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the crude conjugation mixture onto the column.
-
Elute the conjugate using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and the PEG-peptide conjugate and should be optimized. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Monitor the elution profile at 214 nm or 280 nm. The PEG-peptide conjugate will typically elute later than the unconjugated peptide.
-
Collect the fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by MALDI-TOF MS.
-
Pool the pure fractions and lyophilize to obtain the purified PEG-peptide conjugate.
Protocol 4: Characterization of the PEG-Peptide Conjugate
A. Analytical RP-HPLC:
-
Inject a small aliquot of the purified conjugate onto an analytical C18 column.
-
Run a gradient similar to the one used for purification.
-
A single, sharp peak should be observed, indicating the purity of the conjugate.
B. MALDI-TOF Mass Spectrometry:
-
Co-crystallize a small amount of the purified conjugate with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a peak or a distribution of peaks corresponding to the molecular weight of the PEG-peptide conjugate. The characteristic repeating unit of PEG (44 Da) will be evident in the mass spectrum. The absence of a peak corresponding to the unconjugated peptide confirms the completion of the purification.
Visualizations
Caption: Experimental workflow for the bioconjugation of a peptide with this compound.
Caption: Targeted drug delivery and release mechanism of a pH-sensitive PEG-peptide conjugate.
References
Application Notes and Protocols for m-PEG6-Hydrazide in pH-Sensitive Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Hydrazide is a heterobifunctional linker designed for the development of pH-sensitive drug delivery systems. It features a methoxy-terminated polyethylene glycol (PEG) chain of six units, which enhances solubility and biocompatibility, and a terminal hydrazide group. This hydrazide moiety readily reacts with carbonyl groups (aldehydes or ketones) present on drug molecules or carrier systems to form a hydrazone bond. The key feature of this linkage is its stability at physiological pH (7.4) and its susceptibility to hydrolysis under acidic conditions (pH 4.5-6.5), which are characteristic of the microenvironments of endosomes, lysosomes, and solid tumors.[1][2][3][4][5] This acid-triggered cleavage allows for the targeted release of a therapeutic payload at the desired site of action, minimizing off-target toxicity and enhancing therapeutic efficacy.
These application notes provide a comprehensive guide to utilizing this compound for the creation of pH-sensitive drug conjugates, including detailed experimental protocols, data presentation, and visual workflows.
Principle of pH-Sensitive Drug Release
The core of this technology lies in the reversible formation of a hydrazone bond. The hydrazide group of this compound condenses with an aldehyde or ketone on a drug or a modified carrier to form the hydrazone linkage. This bond remains largely intact in the neutral pH of the bloodstream during circulation. Upon internalization into cells via endocytosis, the drug-carrier conjugate is exposed to the progressively acidic environment of the endosomes and lysosomes. This acidic milieu catalyzes the hydrolysis of the hydrazone bond, leading to the release of the active drug, as depicted in the diagram below.
Caption: pH-triggered drug release from a hydrazone-linked conjugate.
Data Presentation
The efficacy of a pH-sensitive drug delivery system is critically dependent on the stability of the linker at physiological pH and its rapid cleavage at acidic pH. The following tables summarize representative quantitative data for hydrazone-based drug delivery systems.
Table 1: Stability of Hydrazone Linkages at Different pH Values
| Linker Type | pH | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived | 7.4 | Reasonably Stable (hours to days) | |
| Aliphatic Aldehyde-derived | 5.5 | Highly Unstable (minutes) | |
| Aromatic Aldehyde-derived | 7.4 | Highly Stable (>72 hours) | |
| Aromatic Aldehyde-derived | 5.5 | Highly Stable (>48 hours) |
Table 2: Cumulative Drug Release from pH-Sensitive Nanocarriers
| Nanocarrier System | pH | Time (hours) | Cumulative Release (%) | Reference |
| PPC-Hyd-DOX-DA NPs | 7.4 | 48 | < 20 | |
| PPC-Hyd-DOX-DA NPs | 6.8 | 48 | ~ 60 | |
| PPC-Hyd-DOX-DA NPs | 5.0 | 48 | > 80 | |
| DOX-loaded mixed micelles | 7.4 | 100 | < 13 | |
| DOX-loaded mixed micelles | 5.0 | 100 | > 80 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Aldehyde- or Ketone-Containing Drug
This protocol describes the direct conjugation of this compound to a drug that possesses a native aldehyde or ketone functional group.
Materials:
-
Aldehyde- or ketone-containing drug
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous Acetic Acid
-
Nitrogen or Argon gas
-
Reaction vial
-
Stirring mechanism (magnetic stir bar)
-
Analytical HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Preparation: Dry the reaction vial under vacuum or with a stream of inert gas.
-
Dissolution: Dissolve the aldehyde- or ketone-containing drug in anhydrous DMF or DMSO.
-
Addition of Linker: Add a 1.2 to 2-fold molar excess of this compound to the drug solution.
-
Catalysis: Add a catalytic amount of anhydrous acetic acid (e.g., 1-2% of the total volume).
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature for 4-24 hours. The reaction progress can be monitored by analytical HPLC.
-
Purification: Upon completion, the product can be purified by preparative HPLC to remove unreacted starting materials and byproducts.
-
Lyophilization: Lyophilize the purified fractions to obtain the drug-PEG-hydrazide conjugate as a solid.
-
Characterization: Confirm the identity and purity of the conjugate using LC-MS and NMR spectroscopy.
Caption: Workflow for drug-linker conjugation.
Protocol 2: Introduction of an Aldehyde Group onto a Carrier (e.g., Antibody) and Subsequent Conjugation
This protocol is for conjugating this compound to a carrier protein, such as a monoclonal antibody (mAb), that does not have a native carbonyl group. An aldehyde is introduced by mild oxidation of the carbohydrate moieties in the Fc region of the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Glycerol or ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
This compound
-
Aniline (optional catalyst)
-
Size Exclusion Chromatography (SEC) system
Procedure:
Part A: Oxidation of the Antibody
-
Preparation: Prepare a fresh solution of sodium periodate in the antibody buffer.
-
Oxidation: Add the sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.
-
Quantification: Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or A280).
Part B: Conjugation with this compound
-
Linker Preparation: Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Conjugation Reaction: Add a 20-50 molar excess of the this compound solution to the oxidized mAb solution. If catalysis is desired, aniline can be added to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the mAb-PEG-hydrazide conjugate from excess reagents using Size Exclusion Chromatography (SEC).
-
Characterization: Characterize the conjugate for linker-to-antibody ratio, purity, and aggregation.
Caption: Workflow for antibody-linker conjugation.
Protocol 3: In Vitro pH-Triggered Drug Release Study
This protocol outlines a method to evaluate the pH-dependent release of a drug from its this compound conjugate.
Materials:
-
Drug-PEG-hydrazide conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate or Citrate Buffer, pH 5.0
-
Incubator or water bath at 37°C
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) or a sample-and-separate method.
-
Analytical system for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare solutions of the drug-PEG-hydrazide conjugate in the pH 7.4 buffer and the pH 5.0 buffer at a known concentration (e.g., 1-2 mg/mL).
-
Incubation Setup:
-
Dialysis Method: Place a known volume of the conjugate solution into a dialysis bag. Submerge the bag in a larger volume of the corresponding buffer (pH 7.4 or 5.0) to maintain sink conditions.
-
Sample-and-Separate Method: Incubate the conjugate solutions directly in vials.
-
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots.
-
Dialysis Method: Withdraw a sample from the external buffer.
-
Sample-and-Separate Method: Withdraw a sample from the vial.
-
-
Quantification: Analyze the samples to determine the concentration of the released drug using a pre-validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions. Plot the cumulative release (%) versus time. The release kinetics can be fitted to various mathematical models such as the Korsmeyer-Peppas model to understand the release mechanism.
Caption: Workflow for in vitro drug release study.
Conclusion
This compound serves as a valuable tool for the development of advanced drug delivery systems that leverage the acidic microenvironment of pathological tissues for targeted drug release. The protocols and data presented herein provide a framework for the successful implementation of this technology. Careful optimization of conjugation conditions and thorough characterization of the resulting conjugates are essential for achieving the desired therapeutic outcomes. The inherent pH-sensitivity of the hydrazone bond offers a robust mechanism for creating smarter drug carriers with improved safety and efficacy profiles.
References
- 1. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Immobilization of Proteins using m-PEG6-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of proteins onto solid surfaces is a critical technique in the development of biosensors, immunoassays, and various drug delivery systems. A successful immobilization strategy ensures the stability, functionality, and proper orientation of the immobilized protein. m-PEG6-Hydrazide is a short-chain polyethylene glycol (PEG) linker containing a terminal methoxy group and a hydrazide functional group. This reagent is particularly useful for the covalent attachment of proteins to surfaces that have been functionalized with aldehyde or ketone groups. The hydrazide group reacts specifically with carbonyls to form a stable hydrazone bond. This method offers a robust and specific way to immobilize proteins under mild reaction conditions, often preserving the protein's native conformation and biological activity.[1]
The PEG spacer in this compound provides a hydrophilic and flexible linker that can reduce non-specific binding of other molecules to the surface and extend the immobilized protein away from the surface, enhancing its accessibility for interactions.[2] The reaction is typically carried out in an aqueous buffer at a slightly acidic to neutral pH (pH 5.0-7.0).[3] The efficiency of the hydrazone bond formation can be significantly increased by the addition of a catalyst, such as aniline.[4][5]
Principle of the Method
The immobilization process using this compound is based on the chemical reaction between a hydrazide and an aldehyde or ketone, which forms a covalent hydrazone bond. This process can be divided into two main stages:
-
Generation of Carbonyl Groups on the Protein or Surface: For proteins that are glycoproteins, aldehyde groups can be generated on their carbohydrate moieties through gentle oxidation with sodium periodate (NaIO₄). This method is advantageous as it often targets glycosylation sites away from the protein's active site. Alternatively, a surface can be functionalized to present aldehyde groups.
-
Covalent Coupling via Hydrazone Bond Formation: The aldehyde-containing protein is then introduced to the surface functionalized with this compound. The hydrazide group of the PEG linker nucleophilically attacks the aldehyde group on the protein, forming a stable hydrazone linkage.
Quantitative Data Summary
The following table summarizes representative quantitative data for protein immobilization using hydrazide-aldehyde chemistry. It is important to note that specific values for this compound may vary depending on the protein, surface material, and specific reaction conditions. The data presented here is compiled from studies on similar hydrazide-based immobilization systems.
| Parameter | Typical Value/Range | Method of Quantification | Notes |
| Immobilization Efficiency | > 90% (with catalyst) | Fluorescence Intensity, ELISA | Aniline is a common catalyst that can increase coupling efficiency from ~50% to over 90% and reduce reaction times to under 4 hours. |
| Protein Surface Density | 10 - 200 ng/cm² | Quartz Crystal Microbalance with Dissipation (QCM-D), X-ray Photoelectron Spectroscopy (XPS) | The density depends on the size and orientation of the protein, as well as the density of reactive groups on the surface. |
| Reaction Time | 2 - 4 hours (with catalyst) | Kinetic studies using surface-sensitive techniques | Without a catalyst, the reaction can take up to 48 hours to reach completion. |
| Optimal pH for Coupling | 5.0 - 7.0 | pH-dependent kinetic analysis | The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic to neutral range. |
| Stability of Hydrazone Bond | Stable at pH > 6.0 | Long-term activity assays of immobilized protein | The hydrazone bond is susceptible to hydrolysis at acidic pH (< 5.0), which can be advantageous for applications requiring cleavable linkages. For a more stable bond, the hydrazone can be reduced to a secondary amine using sodium cyanoborohydride. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the generation of aldehyde groups on glycosylated proteins using sodium periodate.
Materials:
-
Glycoprotein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in water, freshly prepared)
-
Glycerol
-
Desalting column
Procedure:
-
Prepare a fresh solution of sodium periodate in water.
-
To your glycoprotein solution, add the sodium periodate solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
Remove excess sodium periodate and byproducts by passing the protein solution through a desalting column equilibrated with the desired coupling buffer (e.g., 100 mM MES buffer, pH 6.0).
Protocol 2: Immobilization of Aldehyde-Modified Protein to a Hydrazide-Functionalized Surface
This protocol outlines the covalent immobilization of an aldehyde-containing protein to a surface functionalized with this compound.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
This compound functionalized surface
-
Coupling Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Aniline (optional, as a catalyst)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Prepare a solution of the aldehyde-modified protein in the Coupling Buffer at a suitable concentration (e.g., 0.1 - 1 mg/mL).
-
If using a catalyst, add aniline to the protein solution to a final concentration of 100 mM.
-
Apply the protein solution to the this compound functionalized surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
After incubation, wash the surface thoroughly with Washing Buffer to remove any unbound protein.
-
Block any remaining reactive sites on the surface by incubating with Blocking Buffer for 1 hour at room temperature.
-
Wash the surface again with Washing Buffer and then with PBS.
-
The surface with the immobilized protein is now ready for use.
Visualizations
Signaling Pathway/Chemical Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Hydrazide | BroadPharm [broadpharm.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Hydrazone Ligation for Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone ligation is a powerful and versatile chemoselective reaction used for the covalent conjugation of biomolecules.[1][2][3] This reaction forms a stable hydrazone bond through the condensation of a hydrazine or hydrazide with an aldehyde or ketone.[1] Its high specificity, mild reaction conditions, and the biocompatibility of the resulting linkage make it an invaluable tool in various fields, including drug delivery, protein labeling, and materials science.[2] A key feature of hydrazone ligation is the reversibility of the bond under acidic conditions, a property that is particularly advantageous for designing pH-responsive drug delivery systems that release their payload in the acidic environments of tumors or endosomes.
This guide provides a detailed, step-by-step protocol for performing hydrazone ligation, aimed at researchers and scientists who are new to this technique.
Mechanism of Hydrazone Ligation
Hydrazone ligation proceeds through the nucleophilic addition of a hydrazine derivative to a carbonyl group (aldehyde or ketone), forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the intermediate to yield the final hydrazone product. The reaction is fastest at a slightly acidic pH (around 4.5-5.7), which facilitates the dehydration step without significantly protonating the hydrazine nucleophile and rendering it unreactive. The reaction can be significantly accelerated by the use of catalysts, such as aniline, which can enhance the reaction rate by orders of magnitude.
Caption: Mechanism of aniline-catalyzed hydrazone ligation.
Experimental Protocol: Aniline-Catalyzed Hydrazone Ligation
This protocol describes a general procedure for the labeling of an aldehyde-containing peptide with a hydrazide-modified molecule, such as biotin.
Materials:
-
Aldehyde-containing peptide (e.g., 1 mM stock solution in water)
-
Hydrazide-biotin (e.g., 10 mM stock solution in water)
-
Aniline (e.g., 1 M stock solution in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Microcentrifuge tubes
-
Reaction monitoring equipment (e.g., LC-MS or HPLC)
-
Purification equipment (e.g., reverse-phase HPLC)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the 1 mM aldehyde-peptide stock solution with 350 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 10 µL of the 10 mM hydrazide-biotin stock solution. This will result in a final concentration of 100 µM for both reactants.
-
Add 10 µL of the 1 M aniline stock solution to the reaction mixture. The final concentration of aniline will be 20 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by LC-MS or HPLC to observe the formation of the desired product and the consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, the hydrazone-conjugated product can be purified by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity of the purified product by mass spectrometry.
-
Caption: A typical experimental workflow for hydrazone ligation.
Data Presentation: Reaction Kinetics
The rate of hydrazone formation is influenced by factors such as pH and the presence of catalysts. Aniline has been shown to be a particularly effective catalyst.
| Reactants | Catalyst (Aniline) | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| 6-hydrazinopyridyl-peptide and benzaldehyde | None | 4.5 | 2.6 ± 0.1 | |
| 6-hydrazinopyridyl-peptide and benzaldehyde | 10 mM | 4.5 | 190 ± 10 | |
| 6-hydrazinopyridyl-peptide and benzaldehyde | 100 mM | 4.5 | 2,000 ± 100 | |
| AcGRGDSGG−hydrazide and glyoxylyl−LYRAG | None | 5.7 | 0.0031 ± 0.0001 | |
| AcGRGDSGG−hydrazide and glyoxylyl−LYRAG | 10 mM | 5.7 | 0.21 ± 0.01 | |
| 3'-hydrazide-modified oligonucleotide and 5'-aromatic aldehyde oligonucleotide | None | N/A | ~0.1 |
Applications in Drug Development
The unique characteristics of the hydrazone linkage make it highly suitable for applications in drug delivery.
-
pH-Responsive Drug Release: Hydrazone bonds are stable at physiological pH (~7.4) but are susceptible to hydrolysis in acidic environments. This property is exploited in the design of drug delivery systems that target acidic microenvironments, such as those found in tumor tissues or within the endosomes and lysosomes of cells. This allows for the site-specific release of a therapeutic agent, minimizing off-target effects.
-
Bioconjugation: Hydrazone ligation is a widely used method for attaching drugs to various carriers, including polymers, nanoparticles, and antibodies. The chemoselectivity of the reaction ensures that the conjugation occurs specifically between the desired functional groups without interfering with other functionalities present in the biomolecules.
Conclusion
Hydrazone ligation is a robust and versatile bioconjugation technique with significant applications in research and drug development. Its straightforward protocol, mild reaction conditions, and the tunable stability of the resulting linkage make it an accessible and powerful tool for scientists. By following the detailed steps and understanding the underlying principles outlined in this guide, even beginners can successfully implement hydrazone ligation in their experimental workflows.
References
Applications of m-PEG6-Hydrazide in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Hydrazide is a functionalized polyethylene glycol (PEG) reagent that has emerged as a valuable tool in proteomics research, particularly in the study of post-translational modifications. Its unique properties, combining the reactivity of a hydrazide group with the hydrophilicity and defined length of a hexa-ethylene glycol spacer, make it highly effective for the selective enrichment and analysis of glycoproteins. The hydrazide functional group specifically reacts with aldehyde or ketone groups, which can be generated on the carbohydrate moieties of glycoproteins through mild oxidation. This covalent capture allows for the robust enrichment of glycoproteins from complex biological samples, facilitating their subsequent identification and quantification by mass spectrometry.
This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research, with a focus on quantitative glycoproteomics and its potential application in chemical cross-linking studies.
Key Applications
The primary applications of this compound in proteomics research revolve around its ability to selectively label and capture glycoproteins.
-
Enrichment of Glycoproteins for Mass Spectrometry: The most common application is the selective capture of glycoproteins from complex mixtures such as cell lysates or plasma.[1][2] This enrichment is crucial for in-depth glycoproteomic analysis, as it significantly reduces sample complexity and allows for the detection of low-abundance glycoproteins.[3]
-
Quantitative Glycoproteomics: In conjunction with stable isotope labeling techniques, this compound can be used for the relative or absolute quantification of glycoproteins between different biological samples.[4][5] This is particularly useful for identifying changes in glycosylation patterns associated with disease states or drug treatments.
-
Mapping Glycosylation Sites: By capturing glycopeptides and analyzing them by mass spectrometry, researchers can identify the specific sites of glycosylation on a protein.
-
Potential for Chemical Cross-Linking: While less documented, the bifunctional nature of a PEG linker with a reactive group at each end suggests potential applications in chemical cross-linking mass spectrometry (XL-MS) to study protein-protein interactions.
Data Presentation
The following table represents a typical dataset from a quantitative glycoproteomics experiment using a hydrazide-based enrichment strategy. In this hypothetical example, glycoproteins from a treated cell line are compared to an untreated control. The data illustrates the type of quantitative information that can be obtained, showing changes in the abundance of specific glycoproteins.
| Protein ID | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Number of Unique Peptides Identified |
| P02768 | ALB | Serum albumin | 0.95 | 0.45 | 25 |
| P01876 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 1.12 | 0.32 | 18 |
| Q9Y6R7 | TFRC | Transferrin receptor protein 1 | 2.54 | 0.005 | 12 |
| P04083 | ANXA2 | Annexin A2 | 0.88 | 0.21 | 9 |
| P10636 | GNS | N-acetylglucosamine-6-sulfatase | 3.15 | 0.001 | 7 |
| P08571 | CD44 | CD44 antigen | 1.89 | 0.02 | 11 |
Experimental Protocols
Protocol 1: Enrichment of Glycoproteins from Cell Lysate using this compound Coupled Beads
This protocol describes the steps for the selective capture of glycoproteins from a complex protein mixture using this compound immobilized on a solid support (e.g., agarose beads).
Materials:
-
This compound coupled agarose beads
-
Cell lysate
-
Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Oxidation Solution: 20 mM Sodium periodate (NaIO₄) in Coupling Buffer (prepare fresh, protect from light)
-
Quenching Solution: 20 mM Glycerol in Coupling Buffer
-
Wash Buffer A: 1 M NaCl
-
Wash Buffer B: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Wash Buffer C: 20% Acetonitrile
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Peptide-N-Glycosidase F (PNGase F)
Procedure:
-
Protein Preparation and Oxidation:
-
Thaw the cell lysate on ice.
-
Perform a buffer exchange into Coupling Buffer using a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL.
-
Add an equal volume of freshly prepared 20 mM NaIO₄ solution to the protein sample.
-
Incubate for 1 hour at room temperature in the dark with gentle rotation. This step oxidizes the cis-diol groups on the glycans to aldehydes.
-
Quench the reaction by adding Quenching Solution to a final concentration of 10 mM glycerol and incubate for 10 minutes.
-
Remove excess reagents by buffer exchange into Coupling Buffer.
-
-
Covalent Coupling to Hydrazide Beads:
-
Add the oxidized protein sample to the this compound coupled agarose beads.
-
Incubate overnight at room temperature with gentle end-over-end rotation to allow for the formation of hydrazone bonds.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
3x with Coupling Buffer
-
3x with Wash Buffer A
-
3x with Wash Buffer B
-
3x with Wash Buffer C
-
3x with Digestion Buffer
-
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in Digestion Buffer.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing non-glycosylated peptides (optional).
-
Wash the beads extensively with high-salt buffers and then with Digestion Buffer to remove all non-glycopeptides.
-
-
Release of N-linked Glycopeptides:
-
Resuspend the beads with the bound glycopeptides in Digestion Buffer.
-
Add PNGase F and incubate overnight at 37°C. PNGase F cleaves the bond between the asparagine residue and the N-acetylglucosamine of the glycan, releasing the formerly glycosylated peptide.
-
Pellet the beads and collect the supernatant containing the released N-glycopeptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the collected peptides using a C18 desalting column.
-
Lyophilize the peptides and resuspend in an appropriate buffer for LC-MS/MS analysis.
-
Visualizations
Conclusion
This compound is a versatile and powerful reagent for the enrichment and quantitative analysis of glycoproteins in complex biological samples. The protocols outlined in this document provide a robust framework for researchers to investigate the glycoproteome. The specificity of the hydrazide chemistry, coupled with the advantages of the PEG spacer, enables highly efficient capture of glycoproteins, paving the way for deeper insights into the roles of glycosylation in health and disease. Further exploration of its potential in chemical cross-linking applications may open up new avenues for studying protein-protein interactions in the future.
References
- 1. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human plasma N-glycoproteome analysis by immunoaffinity subtraction, hydrazide chemistry, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrazone Ligation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with hydrazone ligation reactions, particularly focusing on troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone ligation and why is it so critical?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[1] This is because the reaction mechanism involves two key pH-dependent steps. A slightly acidic medium protonates the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1] However, if the pH is too low (typically below 3-4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[2] At neutral or basic pH, the dehydration of the tetrahedral intermediate is often the rate-limiting step and can be very slow.[2]
Q2: My reaction is very slow at neutral pH. How can I accelerate it without lowering the pH?
A2: The slow rate of hydrazone formation at neutral pH is a common issue.[3] Several catalytic systems can be employed to accelerate the reaction. Aniline and its derivatives are effective nucleophilic catalysts that form a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the hydrazine. Other highly efficient catalysts that work at neutral pH include arginine, 5-methoxyanthranilic acid, 3,5-diaminobenzoic acid, and m-phenylenediamine (mPDA). These catalysts can increase the reaction rate by one to two orders of magnitude.
Q3: I am observing a significant amount of a side product. What could it be and how can I minimize it?
A3: A common side reaction in hydrazone formation is the generation of an azine. This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone. This is more likely to happen if an excess of the carbonyl compound is used. To minimize azine formation, it is recommended to use a slight excess of the hydrazine reactant and maintain careful control over the stoichiometry.
Q4: My hydrazone product appears to be unstable and is degrading. What factors affect hydrazone stability?
A4: Hydrazone stability is significantly influenced by pH and the structure of the reactants. The primary mechanism of degradation is acid-catalyzed hydrolysis, which is the reverse of the formation reaction. Hydrazones are generally more stable at physiological pH (~7.4) and more labile in acidic conditions. The chemical structure of the carbonyl and hydrazine precursors also plays a crucial role. Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization. Acylhydrazones are typically more resistant to hydrolysis at neutral pH compared to alkylhydrazones. For applications requiring very high stability, oxime linkages are a better alternative as they are substantially more stable than hydrazones.
Q5: What are the best practices for purifying hydrazone products?
A5: Purification of hydrazones can often be achieved through column chromatography or recrystallization. For column chromatography, silica gel is commonly used, but some hydrazones can be sensitive to the acidic nature of silica and may degrade. In such cases, using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or using a different stationary phase like alumina can be beneficial. Recrystallization is an effective method if a suitable solvent is found. Ideal solvents are those in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause | Recommendation |
| Low or No Product Formation | Unfavorable pH | Adjust the reaction pH to the optimal range of 4-6 using a buffer or a catalytic amount of a weak acid like acetic acid. |
| Poor Quality Reagents | Ensure the purity of the aldehyde/ketone and hydrazine starting materials. Purify them if necessary. | |
| Slow Reaction Kinetics | Increase the reaction temperature or consider using a catalyst such as aniline, arginine, or m-phenylenediamine, especially for reactions at neutral pH. | |
| Steric Hindrance | If using bulky reactants, increase the reaction time and/or temperature. If possible, use less sterically hindered starting materials. | |
| Presence of Multiple Products | Azine Formation | Use a slight excess (1.1-1.2 equivalents) of the hydrazine to minimize the formation of this common side product. |
| Hydrolysis of Product | If the reaction is reversible, consider removing water as it forms, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product. | |
| Difficulty in Product Isolation/Purification | Product is an Oil | Try triturating the oily product with a non-polar solvent like cold pentane or hexane to induce solidification. |
| Degradation on Silica Gel | Use deactivated silica gel (with ~1% triethylamine in the eluent), basic alumina, or reversed-phase chromatography for purification. | |
| Poor Crystallization | Screen a variety of solvents and solvent mixtures for recrystallization. Ensure slow cooling to promote crystal growth. |
Experimental Protocols
General Protocol for Hydrazone Ligation
-
Reactant Preparation: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.
-
pH Adjustment/Catalyst Addition:
-
For uncatalyzed reactions, add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2 drops), or use a buffer to maintain the pH between 4 and 6.
-
For catalyzed reactions at neutral pH, add the appropriate catalyst (e.g., 10-100 mM aniline).
-
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visual Guides
Caption: Mechanism of acid-catalyzed hydrazone ligation.
Caption: Troubleshooting workflow for low yield in hydrazone ligation.
References
Technical Support Center: Optimizing pH for Stable Hydrazone Bond Formation
Welcome to the technical support center for optimizing hydrazone bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving stable and efficient hydrazone linkages in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a stable hydrazone bond?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.0 to 6.0.[1] This is because the reaction mechanism involves two key steps that are pH-dependent: the nucleophilic attack of the hydrazine on the carbonyl group and the acid-catalyzed dehydration of the resulting hemiaminal intermediate. At a pH below 4, the hydrazine nucleophile can become protonated, reducing its reactivity.[1] Conversely, at neutral or basic pH, the dehydration step is often slow and can be the rate-limiting step.[1]
Q2: How does pH affect the stability of a pre-formed hydrazone bond?
A2: The stability of the hydrazone bond is highly dependent on pH. Hydrazones are generally stable at a neutral pH (around 7.4), which is characteristic of blood, but they are susceptible to hydrolysis under acidic conditions.[2][3] This pH-sensitive nature is a key feature exploited in the design of drug delivery systems, where the drug is intended to be released in the acidic environments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0).
Q3: What factors, other than pH, influence the stability of the hydrazone bond?
A3: Besides pH, the chemical structure of the aldehyde/ketone and hydrazine precursors significantly impacts the stability of the hydrazone bond. Aromatic hydrazones, for example, tend to be more stable than aliphatic ones due to resonance stabilization. The electronic properties of substituents on the aromatic rings can also play a role; electron-withdrawing groups can influence the rate of hydrolysis.
Q4: I need to form a hydrazone bond at a neutral pH for a bioconjugation application, but the reaction is very slow. What can I do?
A4: The slow reaction rate at neutral pH is a common challenge because the dehydration of the tetrahedral intermediate is not efficiently catalyzed. To accelerate the reaction, you can use a nucleophilic catalyst, such as aniline or its derivatives. Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine.
Q5: My hydrazone-linked product seems to be degrading. How can I improve its stability?
A5: To enhance stability, ensure that the purified hydrazone product is stored in a neutral or slightly basic buffer. Avoid acidic conditions during storage and handling. If the application allows, consider using an aromatic aldehyde or ketone in the synthesis, as these generally form more stable hydrazones compared to their aliphatic counterparts.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Yield of Hydrazone Product | Unfavorable pH: The reaction pH is outside the optimal 4-6 range. | Adjust the reaction pH to be mildly acidic using a buffer or a catalytic amount of a weak acid like acetic acid. |
| Incomplete Reaction: The reaction has not reached completion. | Increase the reaction time or gently heat the reaction mixture if the reactants are thermally stable. | |
| Side Reactions: Formation of side products, such as azines, especially when using unsubstituted hydrazine. | Use a slight excess of the hydrazine reactant to minimize azine formation. | |
| Steric Hindrance: Bulky groups on the carbonyl or hydrazine are preventing the reaction. | Increase reaction time and temperature. If possible, consider using starting materials with less steric hindrance. | |
| Slow Reaction Rate | Neutral or Basic pH: The dehydration of the hemiaminal intermediate is slow at higher pH values. | Lower the pH to the optimal range of 4-6. If the reaction must be at neutral pH, use an aniline-based catalyst. |
| Low Reactant Concentration: The reaction is slow due to low concentrations of the starting materials. | If possible, increase the concentration of the reactants. | |
| Product Instability (Hydrolysis) | Acidic Conditions: The hydrazone bond is being cleaved due to exposure to an acidic environment. | Purify and store the final product in a neutral or slightly basic buffer. Avoid any contact with acidic solutions. |
| Inherently Labile Structure: The specific aldehyde/ketone and hydrazine used form a less stable bond. | If the experimental design permits, synthesize the hydrazone using an aromatic carbonyl compound to increase stability. |
Quantitative Data on Hydrazone Stability
The stability of a hydrazone bond is often reported as its half-life (t½) under specific pH conditions. The following table summarizes representative stability data for different types of hydrazone linkers.
| Hydrazone Type | pH | Temperature (°C) | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived | 7.4 | 37 | Reasonably Stable | |
| Aliphatic Aldehyde-derived | 5.5 | 37 | Highly Unstable (cleaved within minutes) | |
| Aromatic Aldehyde-derived | 7.4 | 37 | Highly Stable (>72 hours) | |
| Aromatic Aldehyde-derived | 5.5 | 37 | Highly Stable (>48 hours) | |
| Acylhydrazone | 7.2 | - | 183 hours | |
| Acylhydrazone | 5.0 | - | 4.4 hours |
Note: The stability data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
General Protocol for Hydrazone Formation
This protocol describes a general method for the synthesis of hydrazones from an aldehyde or ketone and a hydrazine derivative in solution.
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.
-
Adjust pH (if necessary): For acid catalysis, add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, or perform the reaction in a buffer of pH 4-6.
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitor Progress: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Once the reaction is complete, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol for Monitoring Hydrazone Stability
This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound at different pH values.
-
Prepare Buffers: Prepare buffers at the desired pH values to mimic physiological and acidic conditions (e.g., pH 7.4, 5.5, and 4.5). Phosphate-buffered saline (PBS) is commonly used for pH 7.4, while acetate or citrate buffers are suitable for acidic pH.
-
Sample Preparation: Prepare a stock solution of the hydrazone compound in a suitable organic solvent like DMSO or acetonitrile.
-
Incubation: Add a small volume of the stock solution to each buffer to a final desired concentration. Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Quench the reaction if necessary and analyze the samples by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact hydrazone conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the rate of hydrolysis and the half-life of the hydrazone bond at each pH.
Visualizing Key Processes
References
Technical Support Center: Preventing Aggregation During Protein PEGylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.
Troubleshooting Guide: Step-by-Step Resolution
Protein aggregation is a common challenge during PEGylation, potentially compromising the bioactivity and stability of the final conjugate. This guide offers a systematic approach to diagnose and resolve aggregation issues.
Step 1: Evaluate and Optimize Reaction Conditions
Suboptimal reaction conditions are a primary cause of protein aggregation.[1] Factors such as pH, temperature, and buffer composition can significantly affect protein stability.[1] A screening matrix is recommended to empirically determine the ideal conditions for your specific protein.
Key Parameters to Screen:
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[2] Test a range of concentrations to find the optimal balance between reaction efficiency and protein stability.
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can drive the reaction forward but also increases the risk of over-labeling and aggregation.[3] It is advisable to perform a titration experiment to identify the optimal ratio.[2]
-
pH: Proteins are often least soluble at their isoelectric point (pI). It is crucial to conduct the PEGylation reaction at a pH where the protein is stable and soluble, typically 1-2 units away from its pI.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and subsequent aggregation.
| Parameter | Recommended Screening Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce intermolecular interactions that can cause aggregation. |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | Optimizes the degree of PEGylation while minimizing the risk of aggregation from excessive modification. |
| pH | Screen ± 2 units from protein pI | Avoids the protein's isoelectric point where solubility is minimal. |
| Temperature | 4°C to Room Temperature | Slower reaction rates at lower temperatures can reduce the formation of aggregates. |
Step 2: Enhance Buffer Composition with Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the buffer can be beneficial. These additives help maintain protein solubility and conformational stability.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | ||
| Sucrose/Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion, increasing the stability of the native protein structure. |
| Glycerol | 5-20% (v/v) | Stabilizes proteins and helps to keep them in solution. |
| Amino Acids | ||
| Arginine/Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions and can bind to hydrophobic regions to increase solubility. |
| Non-ionic Surfactants | ||
| Polysorbate 20/80 (Tween) | 0.01-0.05% (v/v) | Reduces surface tension and can shield exposed hydrophobic patches on the protein surface to prevent aggregation. |
Step 3: Re-evaluate PEG Reagent and Reaction Strategy
The characteristics of the PEG reagent itself and the method of its introduction can influence aggregation.
-
PEG Reagent Quality: Ensure the use of high-quality, monofunctional PEG reagents. The presence of bifunctional impurities (e.g., diols) can lead to unintended intermolecular cross-linking, a direct cause of aggregation.
-
Controlled Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, introduce it in smaller aliquots over time. This stepwise addition can favor more controlled intramolecular modification.
-
Alternative PEG Linkers: If aggregation persists, consider using PEG linkers with increased hydrophilicity. Hydrophilic spacers can improve the solubility of the final conjugate and reduce the tendency for aggregation. The length and structure of the PEG chain can also impact stability and aggregation.
Visualizing the Process
To aid in experimental design and troubleshooting, the following diagrams illustrate a standard PEGylation workflow and a logical approach to troubleshooting aggregation.
Caption: Standard experimental workflow for protein PEGylation.
Caption: Decision tree for troubleshooting protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional impurities in the PEG reagent can physically link multiple protein molecules together.
-
High Protein Concentration: Proximity of protein molecules at high concentrations increases the chance of aggregation.
-
Suboptimal Reaction Conditions: Conditions like pH, temperature, and buffer composition that compromise protein stability can expose hydrophobic regions, leading to aggregation.
-
PEG-Protein Interactions: The PEG polymer itself can sometimes interact with the protein surface, causing conformational changes that may promote aggregation.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor aggregation:
-
Size-Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution to detect the presence of large aggregates.
-
SDS-PAGE: Can be used to visualize high molecular weight aggregates, although it may not be as quantitative as SEC.
-
UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the formation of aggregates.
Q3: Can the type of PEG (linear vs. branched) affect aggregation?
Yes, the architecture of the PEG molecule can influence the properties of the conjugate. Branched PEGs may offer a greater shielding effect on the protein surface, which can sometimes provide enhanced protection against proteolysis and aggregation compared to linear PEGs of the same molecular weight.
Q4: What is the first parameter I should adjust if I observe aggregation?
Start by optimizing the fundamental reaction conditions as outlined in Step 1 of the troubleshooting guide. Lowering the protein concentration and the reaction temperature are often the quickest and most effective initial steps to mitigate aggregation.
Q5: Are there specific amino acid residues that are more prone to causing aggregation during PEGylation?
While PEGylation often targets lysine residues or the N-terminus, aggregation is more related to the overall protein stability rather than a specific residue. However, modification of residues in or near a protein's active site or a region critical for its tertiary structure could potentially lead to destabilization and subsequent aggregation. For proteins with free cysteine residues, there is a risk of disulfide-linked dimerization and aggregation, which can be exacerbated under neutral to slightly alkaline pH conditions often used for PEGylation.
Experimental Protocols
Protocol 1: General N-hydroxysuccinimide (NHS)-Ester Mediated PEGylation
This protocol describes a general method for PEGylating a protein via its primary amines (lysine residues and N-terminus) using an NHS-ester activated PEG.
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. Adjust the protein concentration to a pre-determined optimal level (e.g., 1-5 mg/mL).
-
PEG Reagent Preparation: Immediately before starting the reaction, dissolve the PEG-NHS ester in an anhydrous solvent like DMSO to a concentration of 10-20 mM.
-
Reaction Incubation: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The exact ratio should be optimized for your specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography.
Protocol 2: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to analyze the proportion of monomer, dimer, and higher-order aggregates in a PEGylated protein sample.
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., Phosphate Buffered Saline) until a stable baseline is achieved on the UV detector (typically at 280 nm).
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove any large, insoluble particles before injection.
-
Injection: Inject a defined volume of the sample onto the column. The volume should not exceed 2-5% of the column's total volume to ensure optimal resolution.
-
Elution and Data Collection: Elute the sample with the mobile phase at a constant flow rate. Collect the UV absorbance data. Aggregates, being larger, will elute first, followed by the monomeric PEGylated protein, and finally any smaller species.
-
Data Analysis: Integrate the peak areas corresponding to the aggregates and the monomer. Calculate the percentage of aggregation by dividing the aggregate peak area by the total area of all protein-related peaks.
References
Technical Support Center: Site-Specific Antibody Conjugation
Welcome to the technical support center for site-specific antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of precisely engineered antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of site-specific conjugation over traditional random conjugation methods?
Site-specific conjugation offers several key advantages, leading to more homogeneous and well-defined antibody conjugates.[1][2][3] These benefits include:
-
Improved Homogeneity: Produces conjugates with a uniform drug-to-antibody ratio (DAR), ensuring consistency between batches.[1][2]
-
Enhanced Stability: Can lead to greater plasma stability and a wider therapeutic window.
-
Better Pharmacokinetics: Results in more predictable pharmacokinetic profiles.
-
Reduced Off-Target Toxicity: Minimizes the risk of off-target toxicity by controlling the conjugation site.
Q2: How do I choose the best site-specific conjugation strategy for my antibody?
The choice of strategy depends on several factors, including the antibody itself, the nature of the payload, and the desired characteristics of the final conjugate. Consider the following:
-
Antibody Engineering: Methods like engineered cysteines (e.g., THIOMAB™) and unnatural amino acid (UAA) incorporation require modification of the antibody's genetic sequence.
-
Enzymatic Methods: Techniques using enzymes like Sortase A or transglutaminase offer high specificity but may require the introduction of recognition tags.
-
Glycan Remodeling: This approach targets the conserved glycans on the antibody, avoiding modification of the protein backbone.
Q3: What is a typical drug-to-antibody ratio (DAR) for a site-specifically conjugated antibody?
Site-specific methods allow for precise control over the DAR. For many therapeutic applications, a DAR of 2 or 4 is often targeted. For instance, glycan remodeling can produce homogeneous ADCs with a DAR of 2.0. The optimal DAR depends on the potency of the payload and the therapeutic window of the conjugate.
Q4: Can site-specific conjugation impact the antigen-binding affinity of my antibody?
A significant advantage of site-specific conjugation is the ability to direct the payload away from the antigen-binding site (Fab region), thereby preserving the antibody's affinity and specificity for its target. However, it is always recommended to perform binding assays post-conjugation to confirm that the antibody's function has not been compromised.
Troubleshooting Guides
This section provides solutions to common problems encountered during site-specific antibody conjugation experiments.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommendation |
| Suboptimal Reaction Conditions | Ensure the pH, temperature, and buffer components are optimal for the specific conjugation chemistry. For example, some enzymatic reactions have strict pH and temperature requirements. |
| Inactive Enzyme or Reagents | Verify the activity of enzymes and the integrity of chemical reagents. Store all components according to the manufacturer's instructions. |
| Antibody Purity and Formulation | Use highly pure antibody (>95%). Buffer components like BSA, Tris, or azide can interfere with the conjugation reaction. Perform buffer exchange if necessary. |
| Incorrect Antibody Concentration | Adhere to the recommended antibody concentration in the protocol. A dilute antibody solution can lower the reaction efficiency. |
| Steric Hindrance | The chosen conjugation site may be sterically hindered. Consider engineering the conjugation site at a more accessible location on the antibody. |
Problem 2: Antibody Aggregation
| Possible Cause | Recommendation |
| Hydrophobic Payload | Conjugation of hydrophobic drugs can increase the propensity for aggregation. The inclusion of hydrophilic linkers or PEGylation can mitigate this issue. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence antibody stability. Screen different buffer formulations to find the optimal conditions for your conjugate. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, especially with hydrophobic payloads, can lead to aggregation. Optimize the conjugation reaction to achieve a lower, more uniform DAR. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can damage the antibody conjugate. Store the final product in aliquots at the recommended temperature. |
Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommendation |
| Incomplete Reaction | Ensure the conjugation reaction goes to completion by optimizing reaction time and reagent concentrations. |
| Heterogeneity in Starting Material | For methods like glycan remodeling, the inherent heterogeneity of antibody glycosylation can be a challenge. Consider in vitro enzymatic treatment to produce more homogeneous glycans before conjugation. |
| Analytical Method Variation | Use multiple analytical techniques (e.g., HIC-HPLC, LC-MS) to accurately determine the DAR distribution. |
Problem 4: Instability of the Conjugate (Payload Loss)
| Possible Cause | Recommendation |
| Unstable Linker Chemistry | Maleimide-based linkers can be susceptible to retro-Michael addition, leading to payload loss. Consider using next-generation maleimides or alternative stable linker chemistries. |
| In Vivo Environment | The stability of the conjugate can be different in plasma compared to buffer. Perform in vitro plasma stability assays to assess the linker's stability. |
Quantitative Data Summary
The following tables summarize typical quantitative data for various site-specific conjugation methods. Direct comparisons should be made with caution as experimental conditions can vary significantly.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Typical Conjugation Efficiency | Resulting DAR | Reference |
| Engineered Cysteine (THIOMAB™) | >90% | ~2.0 (Homogeneous) | |
| Sortase A-mediated Ligation | ~80% per site | ~3.2 (for 4 sites) | |
| Glycan Remodeling (Chemoenzymatic) | High | 2.0 or 4.0 (Homogeneous) | |
| Unnatural Amino Acid Incorporation | >95% | 1.0 or 2.0 (Homogeneous) |
Table 2: Stability of Antibody-Drug Conjugates
| Linkage Type | Stability Characteristic | Observation | Reference |
| Thiol-Maleimide (Cysteine-based) | Susceptible to retro-Michael reaction in plasma, leading to payload loss. | Some maytansinoid loss observed from Ab-SMCC-DM1 conjugates. | |
| Next-Generation Maleimide | Improved stability due to intramolecular hydrolysis of the thiosuccinimide ring. | Increased stability leads to improved antitumor activity and reduced neutropenia. | |
| Glycan-based (Click Chemistry) | Exceptionally stable in rat serum. | Remained intact for two weeks at 37°C. | |
| Oxime (Unnatural Amino Acid) | Stable linkage. | Resulting conjugates demonstrated excellent pharmacokinetics. |
Experimental Protocols & Workflows
Below are simplified workflows for common site-specific conjugation methods, visualized using diagrams. For detailed step-by-step protocols, please refer to the cited literature.
Engineered Cysteine (THIOMAB™) Conjugation Workflow
This method involves the introduction of a cysteine residue at a specific site on the antibody for conjugation.
Detailed Protocol Reference: For a detailed protocol on THIOMAB™ conjugation, refer to Adhikari et al., 2020.
Sortase A-Mediated Ligation Workflow
This enzymatic method utilizes Sortase A to ligate a payload to a specific recognition motif on the antibody.
Detailed Protocol Reference: A detailed protocol for Sortase A-mediated conjugation can be found in Gébleux et al., 2019.
Glycan Remodeling Workflow
This chemoenzymatic approach modifies the native glycans on the antibody for payload attachment.
Detailed Protocol Reference: For a detailed protocol on glycan remodeling, refer to the methods described by Huang et al., 2021.
Unnatural Amino Acid (UAA) Incorporation Workflow
This technique involves the genetic encoding of a UAA with an orthogonal reactive group into the antibody.
References
Technical Support Center: Stability of m-PEG6-Hydrazide Conjugates in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of m-PEG6-Hydrazide conjugates in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conjugate degradation in plasma?
A1: The primary degradation mechanism for this compound conjugates in plasma is the hydrolysis of the hydrazone bond.[1][2] This chemical linkage is designed to be relatively stable at the physiological pH of blood (around 7.4) but is susceptible to cleavage under acidic conditions, such as those found within the endosomes and lysosomes of cells.[] However, the plasma environment can accelerate this hydrolysis compared to a simple buffer solution at the same pH.[4][5]
Q2: Why is the stability of my this compound conjugate different in plasma compared to a standard buffer (e.g., PBS)?
A2: Hydrazone linkers often show significantly lower stability in plasma than in buffer at the same pH. This discrepancy arises because plasma contains various components, including proteins (like albumin) and other low molecular weight substances, that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage of the conjugate. Therefore, plasma stability studies are crucial for a more accurate prediction of a conjugate's in-vivo performance.
Q3: How does the structure of the molecule conjugated to the this compound affect its stability?
A3: The chemical structure of the conjugated molecule (e.g., a drug or peptide) significantly influences the stability of the hydrazone bond. Hydrazones formed from aromatic aldehydes are generally more stable to acid hydrolysis than those derived from aliphatic aldehydes due to electronic resonance stabilization. Conversely, electron-donating groups near the hydrazone linkage can facilitate hydration and increase the rate of hydrolysis under mild acidic conditions.
Q4: What are the expected cleavage products of an this compound conjugate in plasma?
A4: The hydrolysis of the hydrazone bond in an this compound conjugate will result in the release of the conjugated molecule (e.g., the drug) and the this compound moiety. These degradation products can be identified and quantified using analytical techniques like HPLC or LC-MS.
Troubleshooting Guide
Issue 1: Premature or rapid cleavage of the conjugate at physiological pH (7.4) is observed.
-
Possible Cause 1: Inherent structural instability.
-
Solution: The aldehyde or ketone precursor used to form the hydrazone bond may result in a particularly labile linker. Hydrazones derived from aliphatic aldehydes are more prone to hydrolysis at neutral pH compared to those from aromatic aldehydes. Consider redesigning the linker with an aromatic aldehyde for increased stability.
-
-
Possible Cause 2: Catalysis by plasma components.
-
Solution: This is an inherent property of the plasma matrix. While it cannot be eliminated in an in-vivo setting, understanding the rate of cleavage is the primary goal of the stability assay. Ensure your analytical method can accurately quantify both the intact conjugate and the released payload over time to determine the kinetic profile.
-
Issue 2: The conjugate appears stable, but there is a loss of recovery of the total material over time.
-
Possible Cause 1: Non-specific binding to plasma proteins.
-
Solution: The conjugate or the released payload may bind to plasma proteins, leading to their removal during the protein precipitation step. To assess this, you can use more rigorous protein precipitation and extraction methods. Also, consider using radiolabeled conjugates to track the distribution of all components.
-
-
Possible Cause 2: Adsorption to labware.
-
Solution: PEGylated molecules can sometimes adhere to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips to minimize this effect. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may also be beneficial.
-
Issue 3: High variability between replicate plasma stability experiments.
-
Possible Cause 1: Inconsistent plasma source or handling.
-
Solution: Use pooled plasma from multiple donors to average out individual differences. Ensure consistent thawing procedures for frozen plasma, as repeated freeze-thaw cycles can alter its composition and enzymatic activity.
-
-
Possible Cause 2: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent timing for each step of the protocol, especially the incubation times and the quenching/protein precipitation step. Use an internal standard in your analytical method to correct for variations in sample processing and injection volume.
-
Issue 4: The analytical method (HPLC/LC-MS) shows poor separation or peak shape for the conjugate and its metabolites.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Solution: Optimize the mobile phase composition, gradient, and column chemistry to achieve better separation. PEGylated molecules can be challenging to analyze chromatographically; consider using a column with a wider pore size.
-
-
Possible Cause 2: Interference from plasma components.
-
Solution: Improve the protein precipitation and sample clean-up steps. A solid-phase extraction (SPE) may be necessary to remove interfering substances before analysis.
-
Quantitative Data on Hydrazone Linker Stability
The stability of a hydrazone bond is highly dependent on its chemical structure. The following table summarizes stability data for different types of hydrazone linkers, which can serve as a reference for estimating the stability of this compound conjugates.
| Linker Type | Precursor Aldehyde/Ketone | pH | Medium | Half-life (t½) | Reference |
| Acylhydrazone | Aliphatic Aldehyde | 7.4 | Buffer | 20 - 150 minutes | |
| Acylhydrazone | Aromatic Aldehyde | 7.4 | Buffer | > 72 hours | |
| Acylhydrazone | Aliphatic Aldehyde | 5.5 | Buffer | < 2 minutes | |
| Acylhydrazone | Aromatic Aldehyde | 5.5 | Buffer | > 48 hours | |
| Acylhydrazone | - | 5.0 | - | 4.4 hours | |
| Acylhydrazone | - | 7.0 | - | 183 hours |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for this compound Conjugates
This protocol outlines a general procedure for determining the stability of an this compound conjugate in plasma.
Materials:
-
This compound conjugate
-
Control plasma (e.g., human, mouse, rat), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solution solvent (e.g., DMSO, acetonitrile)
-
Protein precipitation solution: Acetonitrile or methanol with an internal standard (e.g., a structurally similar, stable molecule)
-
Low-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Centrifuge capable of high-speed centrifugation
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1-2 mg/mL) of the this compound conjugate in a suitable organic solvent.
-
Plasma Preparation: Thaw the control plasma in a 37°C water bath. Once thawed, keep it on ice. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.
-
Incubation:
-
Pre-warm the required volume of plasma to 37°C.
-
Spike the plasma with the conjugate stock solution to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Gently vortex to mix and immediately take a time-zero (t=0) aliquot.
-
Incubate the remaining plasma-conjugate mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation (Quenching):
-
Immediately add the plasma aliquot to a microcentrifuge tube containing a cold protein precipitation solution (e.g., 3-4 volumes of acetonitrile with internal standard).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining intact conjugate and the released payload.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time.
-
Determine the half-life (t½) of the conjugate by fitting the data to a first-order decay model.
-
Visualizations
References
side reactions of m-PEG6-Hydrazide and how to avoid them
Welcome to the technical support center for m-PEG6-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, with a focus on identifying and mitigating potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
The primary reaction of this compound involves the nucleophilic attack of the hydrazide moiety on the carbonyl carbon of an aldehyde or ketone. This condensation reaction results in the formation of a hydrazone bond, linking the PEG chain to the target molecule. This reaction is widely used for the site-specific PEGylation of biomolecules, such as glycoproteins that have been oxidized to generate aldehyde groups.[1]
Q2: What are the most common side reactions associated with this compound?
The most prevalent side reaction is the hydrolysis of the newly formed hydrazone bond. This reaction is reversible and highly dependent on the pH of the solution, with acidic conditions favoring hydrolysis.[2][3] Other potential, though less common, side reactions include the oxidation of the hydrazide and unintended reactions with certain amino acid side chains if not properly controlled.[4]
Q3: How does pH affect the reaction and stability of the m-PEG6-hydrazone conjugate?
The pH of the reaction medium is a critical parameter. The formation of the hydrazone bond is typically most efficient in a mildly acidic environment (pH 4.5-6.0), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5] However, at very low pH, the hydrazide itself can be protonated, reducing its nucleophilicity and slowing the reaction. Conversely, the resulting hydrazone bond is more stable at neutral or slightly alkaline pH and is susceptible to hydrolysis under acidic conditions.
Q4: Is a catalyst required for the conjugation reaction?
While the reaction can proceed without a catalyst, the rate can be slow, especially at neutral pH. Aniline is a commonly used catalyst that can significantly accelerate the formation of the hydrazone bond. The catalytic mechanism involves the formation of a more reactive Schiff base intermediate.
Q5: What is the difference in stability between hydrazones formed from aromatic versus aliphatic aldehydes?
Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This increased stability is attributed to the conjugation of the hydrazone's C=N double bond with the aromatic ring, which delocalizes the electron density and strengthens the bond.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Suboptimal pH: The reaction pH is too high or too low, affecting the reactivity of the carbonyl group or the hydrazide. | Optimize the reaction pH to a mildly acidic range (4.5-6.0) for efficient hydrazone formation. Use a well-buffered system to maintain the pH throughout the reaction. |
| Inactive Carbonyl Groups: The aldehyde or ketone on the target molecule is not sufficiently reactive or has degraded. | For glycoproteins, ensure complete oxidation of the sugar moieties to generate aldehydes. Use freshly prepared or properly stored target molecules. | |
| Degraded this compound: The hydrazide reagent may have degraded due to improper storage or handling. | Store this compound under desiccated conditions and away from light. Use freshly prepared solutions for conjugation. | |
| Low Conjugation Yield | Hydrolysis of Hydrazone Bond: The hydrazone bond is hydrolyzing back to the starting materials during the reaction or purification steps. | After the initial conjugation, consider raising the pH of the solution to neutral (pH 7.0-7.5) to stabilize the hydrazone bond. If the application allows, the hydrazone can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. |
| Steric Hindrance: The PEG chain may be sterically hindering the approach of the hydrazide to the carbonyl group on a large biomolecule. | Optimize the molar ratio of this compound to the target molecule. A moderate excess of the PEG reagent is often necessary, but a very large excess can complicate purification. | |
| Presence of Unexpected Byproducts | Reaction with Amino Acid Side Chains: Under certain conditions, the hydrazide may react with other nucleophilic amino acid residues. For example, the imidazole ring of histidine can potentially react with the hydrazide carbonyl at neutral pH. | Maintain optimal pH control. Reactions at mildly acidic pH favor the specific reaction with carbonyls. Thoroughly purify the conjugate to remove any non-specifically bound PEG. |
| Oxidation of Hydrazide: The hydrazide group can be susceptible to oxidation. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is observed. | |
| Product Aggregation | Hydrophobicity of the Conjugate: The resulting PEGylated molecule may have altered solubility properties, leading to aggregation. | The PEG chain of this compound generally improves the hydrophilicity of the conjugate. However, if aggregation is still an issue, consider screening different buffer conditions (e.g., varying ionic strength or adding excipients). |
| Intermolecular Cross-linking: If the target molecule possesses multiple carbonyl groups, intermolecular cross-linking can occur, leading to aggregation. | Control the stoichiometry of the reaction by using a limiting amount of the multi-functional reactant. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of hydrazone bonds formed from PEG-hydrazides. Note that specific kinetic data for this compound is limited in the literature; therefore, data from structurally similar short-chain PEG-hydrazides and other relevant hydrazones are presented as a reference.
Table 1: Half-life of Hydrazone Bonds at Different pH Values
| Hydrazone Type | pH | Temperature (°C) | Half-life | Reference(s) |
| Aliphatic Aldehyde-derived PEG-Hydrazone | 5.5 | 37 | < 2 minutes | |
| Aliphatic Aldehyde-derived PEG-Hydrazone | 7.4 | 37 | 20 - 150 minutes | |
| Aromatic Aldehyde-derived PEG-Hydrazone | 5.5 | 37 | > 48 hours | |
| Aromatic Aldehyde-derived PEG-Hydrazone | 7.4 | 37 | > 72 hours | |
| Acyl Hydrazone | 7.0 | Not Specified | ~2 hours |
Table 2: Factors Influencing Hydrazone Bond Stability
| Factor | Effect on Stability | Rationale | Reference(s) |
| pH | Decreased stability at acidic pH | Acid-catalyzed hydrolysis of the C=N bond. | |
| Carbonyl Structure | Aromatic > Aliphatic | Resonance stabilization from the aromatic ring. | |
| PEG Chain Length | Minimal direct effect on bond stability | The primary influence is on the overall physicochemical properties of the conjugate, such as solubility and steric hindrance. | |
| Catalyst (Aniline) | No direct effect on stability | Accelerates both the forward (formation) and reverse (hydrolysis) reactions, leading to faster equilibration. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Protein
This protocol outlines a general method for the conjugation of this compound to a protein where aldehyde groups have been pre-generated (e.g., through periodate oxidation of glycoproteins).
Materials:
-
Aldehyde-modified protein solution (in a suitable buffer, e.g., 100 mM sodium acetate, pH 5.5)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
(Optional) Aniline solution (freshly prepared in Conjugation Buffer)
-
Quenching Solution (optional): A solution of a primary amine (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the aldehyde-modified protein is in the appropriate Conjugation Buffer at a known concentration.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the Conjugation Buffer to achieve a desired stock concentration.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
(Optional) If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): To stop the reaction, a quenching reagent can be added to react with any excess this compound.
-
Purification: Purify the PEGylated protein conjugate from excess reagents and byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).
Protocol 2: Analysis of Hydrazone Bond Hydrolysis
This protocol provides a method to assess the stability of the formed hydrazone bond at different pH values.
Materials:
-
Purified m-PEG6-hydrazone protein conjugate
-
Buffers at various pH values (e.g., pH 5.0, pH 7.4)
-
Analytical SEC-HPLC or SDS-PAGE system
Procedure:
-
Sample Preparation: Dilute the purified conjugate into the different pH buffers to a final concentration suitable for analysis.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots by SEC-HPLC or SDS-PAGE. Hydrolysis of the hydrazone bond will result in the appearance of the unconjugated protein and free this compound.
-
Data Quantification: Quantify the percentage of intact conjugate remaining at each time point to determine the hydrolysis rate and half-life at each pH.
Visualizations
Caption: Reaction scheme of hydrazone formation and its primary side reaction, hydrolysis.
Caption: A typical experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low yield in this compound conjugations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Technical Support Center: m-PEG6-Hydrazide Bioconjugate Purification
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of m-PEG6-Hydrazide bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in purifying this compound bioconjugates?
The primary challenge is efficiently separating the desired PEGylated conjugate from a complex mixture. This mixture often contains unreacted biomolecules (proteins, peptides, etc.), excess this compound, and potentially multi-PEGylated species or positional isomers.[1][][3] The purification strategy must be tailored to the specific properties of the biomolecule and the attached PEG chain.
Q2: Which purification method is best for my this compound conjugate?
The optimal method depends on the size and charge differences between the conjugate and impurities.
-
Size Exclusion Chromatography (SEC): Ideal for separating based on size. It is very effective at removing smaller, unreacted this compound and can often separate the larger conjugate from the smaller, un-PEGylated biomolecule.[1][]
-
Ion Exchange Chromatography (IEX): Best for separating molecules based on differences in surface charge. PEGylation can shield surface charges, altering a protein's interaction with IEX resins. This property is powerful for separating the native protein from the PEGylated version and can even resolve different PEGylated species (mono-, di-) or positional isomers.
-
Tangential Flow Filtration (TFF): A scalable method for concentrating the product and removing small impurities like unreacted PEG through diafiltration (buffer exchange). It is particularly useful for large-volume processing.
Q3: How can I confirm the purity of my final bioconjugate?
A combination of analytical techniques is recommended:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the presence of unreacted protein.
-
Analytical SEC-HPLC: To quantify the amount of conjugate, unreacted protein, and aggregates.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass of the conjugate and identify the degree of PEGylation.
Purification Method Comparison
The following table summarizes the key characteristics of common purification techniques for this compound bioconjugates.
| Purification Technique | Principle | Primary Application | Resolution | Throughput | Key Advantage |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Removing unreacted PEG; Separating conjugate from native protein | High | Low to Medium | Excellent for size-based separation. |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge | Separating PEGylated species (mono-, di-, isomers) from native protein | Very High | Medium | Can resolve species with subtle charge differences. |
| Tangential Flow Filtration (TFF) | Separation by molecular weight cutoff (MWCO) | Buffer exchange (diafiltration) to remove small molecules; Concentration | Low | High | Highly scalable and efficient for large volumes. |
| Reverse Phase Chromatography (RPC) | Separation by hydrophobicity | Analytical separation of conjugates, especially for peptides and small proteins | High | Low to Medium | Good for resolving positional isomers and analyzing reaction completion. |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem 1: Low Yield of Purified Conjugate
-
Possible Cause 1: Poor Conjugation Efficiency. The initial reaction did not proceed to completion, leaving a high proportion of unreacted biomolecule.
-
Solution: Optimize reaction conditions (pH, temperature, molar ratio of PEG to biomolecule, reaction time). Use an analytical technique like SEC or RPC to monitor the reaction progress before purification.
-
-
Possible Cause 2: Product Loss During Purification. The conjugate may be adsorbing to chromatography columns or TFF membranes.
-
Solution: For chromatography, try adding a small amount of organic solvent or altering the salt concentration in your buffers. For TFF, ensure the membrane material is compatible with your biomolecule and consider pre-passivating the membrane.
-
Problem 2: Unreacted this compound Remains in the Final Product
-
Possible Cause: Inefficient Separation. The chosen purification method is not adequately resolving the conjugate from the free PEG.
-
Solution 1 (SEC): Ensure the column has the appropriate separation range for your molecules. A longer column or a resin with a smaller pore size may improve resolution.
-
Solution 2 (TFF/Dialysis): Perform additional diafiltration volumes. Ensure the molecular weight cut-off (MWCO) of the membrane is significantly smaller than the conjugate but large enough for the free PEG to pass through easily. A typical rule is to select an MWCO that is 3-5 times smaller than the molecular weight of the molecule to be retained.
-
Problem 3: Presence of Aggregates in the Purified Sample
-
Possible Cause: Biomolecule Instability. The conjugation or purification conditions (e.g., pH, buffer, concentration) may be causing the conjugate to aggregate.
-
Solution: Analyze samples by SEC to detect high molecular weight species. Screen different buffer conditions (pH, excipients like arginine or polysorbate) to improve solubility and stability. If using TFF, be mindful of high local concentrations at the membrane surface that can promote aggregation.
-
Experimental Workflows & Protocols
General Purification Workflow
The diagram below illustrates a typical decision-making process for purifying a bioconjugate after the initial PEGylation reaction.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to separate a PEGylated protein from unreacted protein and excess this compound.
-
Column & System Preparation:
-
Select an SEC column with a fractionation range appropriate for your conjugate and impurities. For example, a column suitable for separating proteins in the 10-600 kDa range is a common starting point.
-
Equilibrate the SEC column with at least two column volumes (CVs) of a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) at a recommended flow rate.
-
-
Sample Preparation:
-
Concentrate the crude reaction mixture if necessary.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Chromatography:
-
Inject the sample onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Run the separation isocratically with the equilibration buffer.
-
Monitor the column effluent using a UV detector at 280 nm (for protein) and optionally a Refractive Index (RI) detector (for PEG).
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the different peaks. Typically, the PEGylated conjugate will elute first (largest apparent size), followed by the unreacted protein, and finally the excess PEG reagent.
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of each species.
-
Troubleshooting Logic for SEC
This diagram outlines a troubleshooting process if SEC purification does not yield the desired results.
Caption: A decision tree for troubleshooting common SEC issues.
References
Technical Support Center: Monitoring Hydrazone Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of hydrazone conjugation reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor a hydrazone conjugation reaction?
A1: The progress of a hydrazone conjugation reaction can be monitored by several analytical techniques. The choice of method depends on the specific reactants and the required level of detail (qualitative vs. quantitative). Common methods include:
-
Thin-Layer Chromatography (TLC): A simple, rapid technique to qualitatively track the disappearance of starting materials (aldehyde/ketone and hydrazine) and the appearance of the new hydrazone product spot.[1]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method used to separate and measure the concentration of reactants and products over time.[2][3] It is particularly useful for calculating reaction kinetics.
-
UV-Vis Spectroscopy: Applicable when the hydrazone product has a distinct UV-Vis absorbance profile compared to the starting materials, which is common for bis-aryl hydrazones.[4][5] This allows for real-time quantitative monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the characteristic imine proton signal of the hydrazone.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is used to confirm the identity of the product by verifying its molecular weight and can also be used for quantitative analysis.
Q2: Why is my hydrazone reaction so slow, and how can I speed it up?
A2: The rate of hydrazone formation is notoriously slow at neutral pH, which can be a challenge for bioconjugation applications. This is because the rate-limiting step, the dehydration of the tetrahedral intermediate, is not efficiently catalyzed at pH 7. To accelerate the reaction, you can:
-
Adjust the pH: The reaction is typically fastest in a mildly acidic environment (pH 4-6). This provides a balance between protonating the carbonyl group to make it more electrophilic and ensuring the hydrazine remains sufficiently nucleophilic.
-
Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate hydrazone formation at neutral pH. More advanced and water-soluble organocatalysts, such as anthranilic acids, can provide even greater rate enhancements.
-
Increase Temperature: If the reactants are thermally stable, increasing the reaction temperature can improve the rate.
Q3: What is the optimal pH for hydrazone formation?
A3: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4 to 6. The reaction rate exhibits a bell-shaped dependence on pH. At high pH, the acid-catalyzed dehydration of the carbinolamine intermediate is slow. At very low pH (e.g., below 3), the hydrazine nucleophile becomes protonated, reducing its reactivity towards the carbonyl compound and slowing the initial addition step.
Q4: What are common side reactions, and how can I minimize them?
A4: A common side reaction during hydrazone formation is the creation of an azine. This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more likely when using unsubstituted hydrazine. To minimize azine formation, it is recommended to use a slight excess of the hydrazine reactant and maintain careful control over the stoichiometry.
Q5: How stable is the hydrazone bond once formed?
A5: The hydrazone bond is susceptible to hydrolysis, meaning it can be cleaved by water to revert to the original aldehyde/ketone and hydrazine. This stability is highly pH-dependent. Hydrazone linkers are designed to be relatively stable at physiological pH (~7.4) but are rapidly cleaved under acidic conditions, such as those found in endosomes and lysosomes (pH 4.5-6.5). The structure of the reactants also plays a crucial role; for instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic ones due to resonance stabilization. Acylhydrazones are typically more resistant to hydrolysis at neutral pH compared to alkylhydrazones.
Troubleshooting Guide
Encountering issues with your hydrazone conjugation? This guide addresses common problems and provides actionable solutions.
// Nodes start [label="Problem: Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_progress [label="Is the reaction progressing at all?\n(Check via TLC/HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// No Progress Path no_progress [label="No Progress", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_no_progress [label="Potential Causes:\n- Incorrect pH\n- Inactive Reagents\n- Steric Hindrance", fillcolor="#FFFFFF", fontcolor="#202124"]; solution_no_progress [label="Solutions:\n- Adjust pH to 4-6\n- Verify reagent quality\n- Increase temperature or reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Slow Progress Path slow_progress [label="Slow Progress", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_slow_progress [label="Potential Cause:\nSlow kinetics at neutral pH", fillcolor="#FFFFFF", fontcolor="#202124"]; solution_slow_progress [label="Solution:\nAdd a catalyst (e.g., aniline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products Path side_products [label="Are multiple unexpected spots/peaks present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; yes_side_products [label="Yes", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_side_products [label="Potential Cause:\nAzine formation", fillcolor="#FFFFFF", fontcolor="#202124"]; solution_side_products [label="Solution:\n- Use slight excess of hydrazine\n- Control stoichiometry carefully", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Hydrolysis Path no_side_products [label="No", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_hydrolysis [label="Potential Cause:\nProduct is hydrolyzing back to starting materials", fillcolor="#FFFFFF", fontcolor="#202124"]; solution_hydrolysis [label="Solution:\n- Ensure reaction is not overly acidic\n- Remove water if using organic solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_progress; check_progress -> no_progress [label=" No"]; no_progress -> cause_no_progress; cause_no_progress -> solution_no_progress;
check_progress -> slow_progress [label=" Yes, but very slow"]; slow_progress -> cause_slow_progress; cause_slow_progress -> solution_slow_progress;
check_progress -> side_products [label=" Yes, reaction is messy"]; side_products -> yes_side_products [label=" Yes"]; yes_side_products -> cause_side_products; cause_side_products -> solution_side_products;
side_products -> no_side_products [label=" No, one product forms\nbut disappears"]; no_side_products -> cause_hydrolysis; cause_hydrolysis -> solution_hydrolysis; }
Caption: Troubleshooting common issues in hydrazone reactions.
Experimental Protocols
Here are detailed methodologies for the key experiments used to monitor hydrazone conjugation.
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative assessment of the reaction's progress.
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil. Mark three lanes: "Hydrazine," "Co-spot," and "Reaction."
-
Spotting:
-
In the "Hydrazine" lane, spot a dilute solution of your hydrazine starting material.
-
In the "Reaction" lane, use a capillary tube to take a small aliquot from your reaction mixture and spot it.
-
In the "Co-spot" lane, first spot the hydrazine starting material, then spot the reaction mixture directly on top of it. Also spot the aldehyde/ketone starting material in this lane.
-
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If spots are not UV-active, use a stain like potassium permanganate.
-
Analysis: The reaction is progressing if the starting material spots in the "Reaction" lane diminish in intensity and a new spot (the hydrazone product) appears. The reaction is complete when the limiting reactant spot is no longer visible in the "Reaction" lane.
Protocol 2: Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol allows for precise quantification of reactants and products.
-
Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the starting aldehyde/ketone, the starting hydrazine, and the hydrazone product.
-
Standard Curves: Prepare standard solutions of known concentrations for your starting materials and purified product to generate calibration curves.
-
Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot from the reaction mixture. Quench the reaction immediately (e.g., by rapid dilution in mobile phase or by adding a neutralizing agent) and dilute it to a known volume.
-
Injection: Inject the prepared samples onto the HPLC system.
-
Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for peptides or a wavelength where the product has maximum absorbance). Integrate the peak areas for each component. Use the standard curves to convert peak areas into concentrations. Plot concentration versus time to determine reaction kinetics.
Protocol 3: Monitoring by UV-Vis Spectroscopy
This method is ideal for aromatic hydrazones that exhibit a significant shift in absorbance upon formation.
-
Spectral Scan: Record the UV-Vis spectra of the individual starting materials and the purified product to identify a unique wavelength (λ_max) for the hydrazone where the reactants have minimal absorbance. For example, some bis-aryl hydrazones can be monitored at 350-354 nm.
-
Reaction Setup: Perform the reaction directly in a quartz cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Data Acquisition: Monitor the increase in absorbance at the chosen wavelength over time.
-
Calculation: Use the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε) of the hydrazone to convert the absorbance readings into product concentration. This allows for real-time kinetic analysis.
Protocol 4: Confirmation by Mass Spectrometry (MS)
MS is the definitive method for confirming the identity of the final product.
-
Sample Preparation: Take an aliquot of the final reaction mixture and dilute it in a solvent suitable for MS analysis (e.g., acetonitrile/water).
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze it via LC-MS.
-
Data Interpretation: In the resulting mass spectrum, look for the ion corresponding to the expected molecular weight of the hydrazone product. Electrospray ionization (ESI) is a common technique used for this purpose.
Protocol 5: Monitoring by ¹H NMR Spectroscopy
This technique allows for structural confirmation and monitoring of key functional group changes.
-
Initial Spectra: Record a ¹H NMR spectrum of each starting material to identify characteristic peaks (e.g., the aldehydic proton, which typically appears between 9-10 ppm).
-
Reaction Monitoring: At various time points, take an aliquot of the reaction, remove the solvent under reduced pressure, and redissolve the residue in a deuterated solvent (e.g., DMSO-d₆).
-
Spectral Analysis: Acquire a ¹H NMR spectrum of the aliquot. Monitor the decrease in the integration of the starting material's characteristic peak (e.g., the aldehyde proton) and the corresponding increase in the integration of a new product peak (e.g., the imine proton -CH=N-, often appearing between 7-8 ppm). The reaction is complete when the limiting reactant's signal disappears.
Quantitative Data Summaries
The following tables provide quantitative data to aid in experimental design and interpretation.
Table 1: Reaction Rate Constants for Various Hydrazone Formations
| Carbonyl Compound | Hydrazine Compound | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 2-Formylpyridine | Phenylhydrazine | 7.4 | ~0.8 | |
| 2-Formylpyridine | 2-Hydrazinopyridine | 7.4 | ~1.0 | |
| Glyoxylyl-LYRAG | AcGRGDSGG-hydrazide | 5.7 | ~0.003 (uncatalyzed) | |
| Glyoxylyl-LYRAG | AcGRGDSGG-hydrazide | 5.7 | ~0.15 (10 mM aniline) | |
| Various Aldehydes | DMAEH | - | 0.23 - 208 | |
| Quinoline Aldehyde | Phenylhydrazine | 7.4 | 2 - 20 |
Table 2: Comparative Hydrolytic Stability of Hydrazone Linkers
| Linker Type | Condition | Half-life (t₁₂) | Relative Stability | Reference |
| Methylhydrazone | pD 7.0 | ~1 hour | Base | |
| Acylhydrazone | pD 7.0 | ~2 hours | ~2x more stable than methylhydrazone | |
| Oxime | pD 7.0 | ~25 days | ~600x more stable than methylhydrazone | |
| APM Hydrazone | pH 7.4, 24h | >70% remaining | High stability at neutral pH | |
| APM Hydrazone | pH 5.0, 24h | ~50% remaining | Labile at acidic pH | |
| BMCA Hydrazone | pH 7.4, >5h | Significant hydrolysis | Moderate stability |
Visual Guides and Workflows
// Nodes A [label="1. Set up Reaction\n(Aldehyde/Ketone + Hydrazine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Withdraw Aliquot\nat Timed Intervals", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Analyze Sample\n(TLC, HPLC, NMR, UV-Vis)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Evaluate Progress", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Work-up & Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Continue Monitoring", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="6. Confirm Product Identity (MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections A -> B; B -> C; C -> D; D -> E [label=" Reaction Complete "]; D -> F [label=" Incomplete "]; F -> B [style=dashed]; E -> G; }
Caption: General workflow for monitoring hydrazone conjugation.
// Central Node Reaction [label="Hydrazone Reaction\nMixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Technique Nodes TLC [label="TLC\nQualitative check of\ncompletion", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC\nQuantitative analysis of\nreactants and products", fillcolor="#FFFFFF", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy\nReal-time quantitative\nmonitoring (for chromophores)", fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="NMR\nStructural information and\nfunctional group conversion", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry\nDefinitive product\nidentification (mass)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Reaction -> TLC; Reaction -> HPLC; Reaction -> UVVis; Reaction -> NMR; Reaction -> MS; }
Caption: Overview of analytical monitoring techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Preparation of Catalytically Active, Covalent α-PolylysineâEnzyme Conjugates via UV/Vis-Quantifiable Bis-aryl Hydrazone Bond Formation - figshare - Figshare [figshare.com]
Validation & Comparative
A Comparative Guide to m-PEG6-Hydrazide and m-PEG6-Amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic properties of molecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2] The choice of linker chemistry is critical for a successful bioconjugate. This guide provides an in-depth comparison of two common monofunctional PEG linkers: m-PEG6-Hydrazide and m-PEG6-Amine, focusing on their reaction mechanisms, stability, and ideal use cases, supported by experimental data and protocols.
Introduction to the Chemistries
This compound contains a terminal hydrazide group (-CONHNH2) that reacts specifically with aldehydes and ketones to form a hydrazone bond.[3] This reaction is particularly useful for targeting carbonyl groups that can be natively present or, more commonly, generated on glycoproteins through gentle periodate oxidation of their sugar moieties.[3]
m-PEG6-Amine possesses a terminal primary amine (-NH2) which is typically used to target activated carboxylic acid groups (like N-hydroxysuccinimide esters) to form highly stable amide bonds.[4] This is one of the most common and robust methods for PEGylating proteins at their lysine residues or C-terminus.
Reaction Mechanisms and Specificity
The choice between a hydrazide and an amine linker is fundamentally dictated by the available functional groups on the target biomolecule.
This compound reacts with carbonyls (aldehydes or ketones). The formation of the hydrazone bond is a condensation reaction that occurs optimally under mildly acidic conditions (pH 4.5-6.0). The reaction rate can be significantly accelerated by nucleophilic catalysts, such as aniline.
Caption: Reaction of this compound with a carbonyl group.
m-PEG6-Amine reacts with activated esters, most commonly N-hydroxysuccinimide (NHS) esters. This reaction proceeds efficiently at physiological to slightly basic pH (7.2-8.5) to form a stable amide bond. Alternatively, the amine can be coupled to a carboxylic acid using carbodiimide chemistry (e.g., EDC with NHS), which first activates the carboxyl group to form the reactive NHS ester intermediate.
Caption: Reaction of m-PEG6-Amine with an activated NHS ester.
Quantitative Performance Comparison
The selection of a PEGylation strategy often depends on balancing reaction efficiency, conditions, and the desired stability of the final conjugate. The following table summarizes key quantitative parameters for each linker.
| Parameter | This compound Chemistry | m-PEG6-Amine Chemistry |
| Target Group | Aldehydes, Ketones | Activated Carboxylic Acids (e.g., NHS esters) |
| Bond Formed | Hydrazone | Amide |
| Optimal pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Catalyst | Aniline (often required for good kinetics) | None (for NHS ester reaction) |
| Reaction Time | 2 - 24 hours | 30 minutes - 2 hours |
| Typical Yield | 60-85% (can be variable) | >90% (with sufficient excess of reagent) |
| Bond Stability | Reversible, pH-labile (hydrolyzes at acidic pH) | Highly stable, effectively irreversible |
| Cleavability | Yes (acid-labile) | No (requires enzymatic cleavage) |
Stability: A Critical Differentiator
A key distinction between the two linkers is the stability of the resulting bond.
-
Hydrazone Bond: The hydrazone linkage is dynamic and reversible. Its stability is pH-dependent; it is relatively stable at physiological pH (7.4) but undergoes hydrolysis under mildly acidic conditions (e.g., pH < 6). This property can be exploited for drug delivery applications where the payload release is desired in the acidic microenvironment of tumors or endosomes.
-
Amide Bond: The amide bond formed via amine acylation is extremely robust and is considered permanent under physiological conditions. This stability is ideal for applications requiring a long-circulating, intact bioconjugate.
| Linkage | Condition | Half-life (t½) - Representative Data |
| Hydrazone | pH 7.4, 37°C | > 24 hours |
| pH 5.0, 37°C | 5 - 12 hours (highly dependent on structure) | |
| Amide | pH 7.4, 37°C | > 100 days |
Decision-Making Workflow
Choosing the appropriate linker depends on the project goals and the nature of the biomolecule.
Caption: A workflow for selecting between hydrazide and amine linkers.
Experimental Protocols
Protocol 1: General Procedure for Hydrazide-Aldehyde Conjugation
This protocol describes the conjugation of this compound to a protein with aldehyde groups generated by periodate oxidation of surface glycans.
-
Generate Aldehyde Groups:
-
Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).
-
Add a freshly prepared solution of sodium periodate (NaIO4) to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 20-30 minutes at 4°C.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
Remove excess periodate and byproducts by buffer exchange into 0.1 M MES buffer, pH 5.0, using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer (0.1 M MES, pH 5.0).
-
Add the dissolved this compound to the aldehyde-containing protein solution at a 20- to 50-fold molar excess.
-
For catalyzed reactions, add aniline to a final concentration of 10 mM.
-
Incubate the reaction for 4-12 hours at room temperature.
-
-
Purification:
-
Remove excess PEG reagent and byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess purity.
-
Protocol 2: General Procedure for Amine-NHS Ester Conjugation
This protocol details the conjugation of m-PEG6-Amine to a protein using a pre-activated NHS ester on the protein.
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 (PBS). Avoid buffers like Tris or glycine, as they will compete for the reaction.
-
The protein should be at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Note: This protocol assumes the biomolecule already contains a reactive NHS ester. If starting with a carboxyl group, it must first be activated using EDC and NHS.
-
Dissolve m-PEG6-Amine in the reaction buffer (PBS, pH 7.5).
-
Add the dissolved m-PEG6-Amine to the protein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Purify the PEGylated protein from excess reagents using SEC, IEX, or dialysis.
-
Analyze the final product by SDS-PAGE and HPLC.
-
Conclusion
Both this compound and m-PEG6-Amine are powerful tools for bioconjugation, but their applications are distinct. m-PEG6-Amine is the reagent of choice for creating highly stable, long-circulating conjugates by targeting carboxylic acids or activated esters, forming a robust amide bond. In contrast, This compound offers a unique capability for site-specific conjugation to carbonyls and, crucially, forms a pH-sensitive hydrazone bond. This makes it an invaluable linker for applications requiring controlled, environmentally-triggered release of a therapeutic or imaging agent. The choice ultimately rests on the specific functional groups available on the biomolecule and the desired stability profile of the final conjugate.
References
A Comparative Guide to Hydrazone and Oxime Linkages in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a covalent linkage is paramount in the field of bioconjugation, profoundly influencing the stability, efficacy, and specificity of modified biomolecules. Among the arsenal of available chemical tools, the formation of hydrazone and oxime linkages from carbonyl precursors stands out for its bioorthogonality and versatile nature. This guide provides an objective, data-driven comparison of hydrazone and oxime ligation, offering insights into their respective strengths and weaknesses to inform the design of bioconjugates for therapeutic, diagnostic, and research applications.
Reaction Formation and Kinetics
Hydrazone and oxime linkages are formed via the condensation reaction between a carbonyl group (an aldehyde or ketone) and a hydrazine (or acyl hydrazide) or an aminooxy group, respectively.[1][2] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule.[2]
The kinetics of both reactions are highly pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~4.5-5.5).[1][3] This is because the reaction mechanism requires protonation of the carbonyl oxygen to increase its electrophilicity, but at very low pH, the nucleophile (hydrazine or aminooxy group) becomes protonated and non-reactive. At neutral physiological pH (7.4), the reactions can be slow, which has historically been a limitation.
However, the development of catalysts and optimized reactants has significantly accelerated these ligations. Aniline and its derivatives are commonly used catalysts that can increase reaction rates substantially, particularly for oxime formation. Furthermore, incorporating specific structural features, such as neighboring acid/base groups in the aldehyde or ketone, can lead to rate constants for hydrazone formation as high as 2-20 M⁻¹s⁻¹ at pH 7.4, rivaling the speed of click chemistry reactions.
Quantitative Comparison of Reaction Kinetics
| Parameter | Hydrazone Linkage | Oxime Linkage | Reference(s) |
| Typical Reactants | Aldehyde/Ketone + Hydrazine/Hydrazide | Aldehyde/Ketone + Aminooxy Group | |
| Optimal pH | ~4.5 - 6.0 | ~4.5 - 5.0 | |
| Second-Order Rate Constant (k₁) | Can be slow (<0.01 M⁻¹s⁻¹) uncatalyzed at neutral pH. Can reach 2-20 M⁻¹s⁻¹ with optimized reactants. | Generally slower than hydrazone formation without catalysts. Can reach ~8 M⁻¹s⁻¹ with aniline catalysis. | |
| Equilibrium Constant (Keq) | 10⁴ – 10⁶ M⁻¹ | >10⁸ M⁻¹ | |
| Common Catalysts | Aniline and derivatives | Aniline, p-phenylenediamine |
Linkage Stability: A Tale of Two Bonds
The most significant difference between hydrazone and oxime linkages lies in their hydrolytic stability. This property is a critical determinant of their suitability for different applications.
Hydrazone Linkages: Hydrazones are characteristically labile under acidic conditions. This pH-sensitivity is a key feature, making them ideal for applications requiring controlled release, such as antibody-drug conjugates (ADCs) designed to release their payload in the acidic environment of endosomes or lysosomes (pH 4.5-6.5). The stability of the hydrazone bond can be tuned; for instance, hydrazones formed from aromatic aldehydes are generally more stable to acid hydrolysis than those derived from aliphatic aldehydes. However, their relative instability means they are less suitable for applications where a permanent, robust linkage is required.
Oxime Linkages: In contrast, oxime linkages are significantly more stable across a wide pH range. Experimental data shows that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for a comparable hydrazone. This exceptional stability makes oximes the preferred choice for applications demanding long-term integrity of the bioconjugate in circulation, such as in vivo imaging agents or permanently modified proteins. While more stable, they are not completely inert and can be cleaved under stronger acidic conditions.
Quantitative Comparison of Hydrolytic Stability
| Linkage | Relative Hydrolysis Rate at pD 7.0 (vs. Oxime) | Conditions for Cleavage | Key Characteristic | Reference(s) |
| Hydrazone (Methylhydrazone) | ~600-fold faster | Mildly acidic (pH 4.5-6.0) | pH-sensitive, Tunable | |
| Oxime | 1 (Baseline) | Stronger acidic conditions | Highly Stable |
Signaling Pathways and Experimental Workflows
Hydrazone and Oxime Formation Pathway
This diagram illustrates the general chemical pathway for the formation of both hydrazone and oxime linkages from a common carbonyl precursor.
Caption: General reaction schemes for hydrazone and oxime formation.
Decision-Making Workflow for Linkage Selection
The choice between a hydrazone and an oxime linker is dictated by the specific requirements of the application. This workflow provides a logical guide for researchers.
Caption: Workflow for choosing between oxime and hydrazone linkages.
Experimental Protocols
The following are generalized protocols. Optimal conditions, including reactant concentrations, buffer composition, and reaction times, may vary depending on the specific biomolecules and reagents used.
Protocol 1: Hydrazone Ligation for Protein Labeling
This protocol describes the conjugation of a hydrazide-functionalized label to a protein containing an aldehyde group, introduced, for example, via a genetically encoded aldehyde tag.
-
Protein Preparation: Prepare a solution of the aldehyde-tagged protein (e.g., 100 µM) in a suitable buffer. For optimal reaction, use a sodium phosphate buffer (100-300 mM, pH 7.0).
-
Reagent Preparation: Prepare a stock solution of the hydrazide-functionalized molecule (e.g., a fluorescent dye-hydrazide) in an appropriate solvent like DMSO or water.
-
Ligation Reaction: Add the hydrazide reagent to the protein solution to a final concentration of 2-10 molar equivalents.
-
Catalysis (Optional but Recommended): For faster kinetics, a stock solution of aniline can be added to the reaction mixture to a final concentration of 10-100 mM. Note: Aniline can be toxic to cells, so for in vivo applications, catalyst-free systems with highly reactive aldehydes are preferred.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress using techniques like HPLC, SDS-PAGE, or mass spectrometry. Reactions can range from a few minutes to several hours depending on the reactants and catalyst use.
-
Purification: Remove excess unreacted label and catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Oxime Ligation for Surface Immobilization
This protocol details the immobilization of an aminooxy-modified protein onto a surface functionalized with aldehyde groups.
-
Surface Preparation: Ensure the surface (e.g., glass slide, microarray) is properly functionalized with aldehyde groups.
-
Protein Preparation: Dissolve the aminooxy-functionalized protein in an aqueous buffer. A mildly acidic buffer like 100 mM sodium acetate (pH 4.5-5.0) will yield the fastest rates. If protein stability is a concern, a neutral pH buffer (e.g., PBS, pH 7.4) can be used, but the reaction will be slower.
-
Catalyst Addition: To accelerate the reaction, especially at neutral pH, add an aniline or p-phenylenediamine catalyst to a final concentration of 10-100 mM.
-
Immobilization Reaction: Immerse the aldehyde-functionalized surface in the protein solution. Incubate for 2-24 hours at room temperature. Gentle agitation can improve efficiency.
-
Washing and Blocking: After incubation, thoroughly wash the surface with buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound protein.
-
Blocking (Optional): To prevent non-specific binding in subsequent assays, block any remaining reactive aldehyde groups by incubating the surface with a solution of a small aminooxy compound (e.g., aminooxyacetic acid) or a standard blocking buffer like bovine serum albumin (BSA).
Protocol 3: Acid-Mediated Cleavage of a Hydrazone Linker
This protocol describes the release of a conjugated molecule from a carrier (e.g., a nanoparticle or ADC) via hydrolysis of the hydrazone bond.
-
pH Adjustment: Prepare an acidic buffer, such as sodium acetate or citrate buffer, with a pH corresponding to the desired release environment (e.g., pH 5.0 to mimic the endosome).
-
Incubation: Resuspend or dilute the hydrazone-linked conjugate in the acidic buffer. Incubate at 37°C.
-
Monitoring Release: Monitor the cleavage and subsequent release of the payload over time. This can be quantified by separating the carrier from the released molecule (e.g., via centrifugation for nanoparticles or HPLC) and measuring the concentration of the released molecule in the supernatant using techniques like UV-Vis spectroscopy, fluorescence, or LC-MS.
-
Analysis: The rate of release can be determined by taking samples at various time points. The half-life of the linker under specific pH conditions can then be calculated.
Conclusion
Both hydrazone and oxime linkages are powerful and reliable tools for bioconjugation. The choice between them is not a matter of inherent superiority but of strategic selection based on the desired outcome. Hydrazone linkages offer a "smart" bond, whose pH-dependent lability can be exploited for controlled release applications. Conversely, the robust stability of oxime linkages makes them the gold standard for creating durable, long-lasting bioconjugates. By understanding the distinct chemical personalities of these two linkages, researchers can design and build more effective and sophisticated biomolecular constructs.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: m-PEG6-Hydrazide vs. NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate PEGylation strategy is a critical determinant of the ultimate success of a bioconjugate. The choice of linker chemistry influences not only the efficiency and specificity of the conjugation reaction but also the stability, activity, and pharmacokinetic profile of the final product. This guide provides an in-depth, objective comparison of two widely used PEGylation reagents: m-PEG6-Hydrazide and N-hydroxysuccinimide (NHS)-ester PEG linkers.
This comparison focuses on the distinct chemical reactivities, advantages, and disadvantages of each linker type, supported by experimental data and detailed protocols to aid in the rational design of PEGylated biomolecules.
At a Glance: Key Differences
| Feature | This compound | NHS-ester PEG |
| Reactive Group | Hydrazide (-CONHNH₂) | N-Hydroxysuccinimide ester |
| Primary Target | Aldehydes or ketones | Primary amines (e.g., lysine residues, N-terminus) |
| Resulting Linkage | Hydrazone bond | Amide bond |
| Reaction pH | Typically pH 5.0 - 7.0 | Typically pH 7.0 - 9.0[1] |
| Bond Stability | Reversible under acidic conditions | Highly stable[1] |
| Key Advantages | Site-specific conjugation to glycans; pH-sensitive release | High reactivity with abundant functional groups; stable linkage |
| Key Considerations | Requires the presence of a carbonyl group on the target molecule; hydrazone bond is less stable than an amide bond.[1] | Can result in a heterogeneous mixture of products; NHS-esters are susceptible to hydrolysis.[1] |
Reaction Chemistries: A Tale of Two Linkages
The fundamental difference between this compound and NHS-ester PEG linkers lies in their target functional groups and the nature of the covalent bond they form.
This compound: This linker reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[2] Aldehydes can be introduced into biomolecules, such as antibodies, through the gentle oxidation of the sugar moieties in the Fc region using sodium periodate. This process allows for site-specific PEGylation that is distant from the antigen-binding sites, thereby preserving the biomolecule's activity.
Caption: Reaction of this compound with an aldehyde.
NHS-ester PEG: This linker reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a highly stable amide bond. Since proteins typically have multiple lysine residues on their surface, NHS-ester PEGylation often results in a heterogeneous mixture of PEGylated species.
Caption: Reaction of NHS-ester PEG with a primary amine.
Advantages of this compound over NHS-ester PEG Linkers
The choice of this compound offers several distinct advantages, particularly for applications requiring site-specificity and controlled release.
Site-Specific Conjugation
One of the most significant advantages of this compound is the ability to achieve site-specific PEGylation. By targeting the glycan moieties on glycoproteins, such as antibodies, PEGylation can be directed to the Fc region, which is often distal to the antigen-binding Fab region. This site-directed conjugation helps to preserve the biological activity and binding affinity of the protein. In contrast, NHS-ester PEGylation targets lysine residues, which are often distributed throughout the protein, potentially leading to a loss of function if a critical lysine is modified.
pH-Sensitive, Reversible Linkage for Controlled Release
The hydrazone bond formed through the reaction of this compound is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key advantage for drug delivery applications, as it allows for the controlled release of a therapeutic agent in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes. The amide bond formed by NHS-ester PEGylation, on the other hand, is highly stable and generally considered non-cleavable under physiological conditions.
Quantitative Data Summary
While direct head-to-head comparisons of PEGylation efficiency in the literature are scarce, the following table summarizes typical yields and stability data from various sources.
| Parameter | This compound (Hydrazone Linkage) | NHS-ester PEG (Amide Linkage) |
| Typical Yield | Coupling efficiencies of over 90% have been reported for the immobilization of oxidized glycoproteins to hydrazide resins. A study on antibody conjugation to gold screen-printed electrodes showed a ~10-fold increase in antibody coupling with hydrazide chemistry compared to NHS-ester chemistry. | Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions. |
| Bond Half-life | Half-life of a hydrazone linkage dropped from 183 hours at pH 7.2 to 4.4 hours at pH 5.0. | Amide bonds are exceptionally stable with a half-life of several hundred years under physiological conditions. |
Experimental Protocols
This compound Conjugation to an Oxidized Antibody
This protocol describes the site-specific conjugation of this compound to the glycan moieties of an antibody.
Caption: Workflow for this compound conjugation.
Materials:
-
Antibody (in a suitable buffer such as PBS)
-
This compound
-
Sodium periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium acetate, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium acetate, pH 5.5
-
Quenching Solution: 15 mM Propylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Exchange the antibody into the Oxidation Buffer to a final concentration of 5 mg/mL.
-
Antibody Oxidation:
-
Prepare a fresh solution of sodium periodate in the Oxidation Buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of approximately 20 mM.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution.
-
Incubate for 5 minutes at room temperature.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the Conjugation Buffer to remove excess reagents.
-
-
Conjugation Reaction:
-
Dissolve the this compound in the Conjugation Buffer.
-
Add a 50-fold molar excess of the this compound solution to the purified, oxidized antibody.
-
Incubate the reaction mixture for at least 8 hours or overnight at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the PEGylated antibody using SEC to remove unreacted this compound and other small molecules.
-
Characterize the final conjugate using SDS-PAGE (to observe the shift in molecular weight), HPLC, or mass spectrometry.
-
NHS-ester PEG Conjugation to a Protein
This protocol provides a general method for conjugating an NHS-ester PEG to a protein containing primary amines.
Caption: Workflow for NHS-ester PEG conjugation.
Materials:
-
Protein to be PEGylated
-
NHS-ester PEG
-
Reaction Buffer: 0.1 M Sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Dialysis or gel filtration system
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
NHS-ester PEG Preparation:
-
Equilibrate the vial of NHS-ester PEG to room temperature before opening.
-
Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the NHS-ester PEG stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted NHS-ester PEG by dialysis against a suitable buffer or by using a gel filtration column.
-
Characterize the PEGylated protein to determine the degree of PEGylation.
-
Conclusion
The choice between this compound and NHS-ester PEG linkers is highly dependent on the specific application and the desired properties of the final bioconjugate.
Choose this compound when:
-
Site-specific conjugation is crucial to preserve the biological activity of the protein.
-
The target protein is a glycoprotein with accessible carbohydrate moieties.
-
A pH-sensitive, cleavable linkage is desired for controlled drug release.
Choose NHS-ester PEG when:
-
The primary goal is to create a highly stable, long-circulating bioconjugate.
-
The protein has multiple available lysine residues that are not essential for its function.
-
A heterogeneous mixture of PEGylated species is acceptable or can be readily purified.
By understanding the distinct advantages and chemistries of these two powerful PEGylation reagents, researchers can make informed decisions to optimize the design and performance of their bioconjugates for a wide range of therapeutic and research applications.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed protocols for key validation assays.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2][3] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanisms of Action: Two Distinct Paths to Payload Delivery
Cleavable and non-cleavable linkers employ fundamentally different strategies to release their cytotoxic cargo.
Cleavable Linkers: Triggered Release
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within cancer cells.[2] This controlled release can be advantageous for achieving a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[4] This is particularly beneficial in treating heterogeneous tumors. Common cleavage mechanisms include:
-
Protease-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (VC) motif, which are cleaved by lysosomal proteases like cathepsin B, abundant in cancer cells.
-
pH-sensitive linkers: Linkers containing a hydrazone bond are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration than the bloodstream.
References
Navigating Protein Bioactivity: A Comparative Guide to m-PEG6-Hydrazide Conjugation
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene glycol (PEG) is a widely adopted strategy to enhance their pharmacokinetic profiles. However, the impact of PEGylation on a protein's inherent biological activity remains a critical consideration. This guide provides an objective comparison of protein bioactivity following conjugation with m-PEG6-Hydrazide, delving into the underlying chemistry, supporting experimental data, and detailed protocols to inform your bioconjugation strategies.
The covalent attachment of PEG, or PEGylation, can significantly improve a protein's stability, solubility, and circulating half-life. The choice of PEG linker and its conjugation chemistry plays a pivotal role in the success of a PEGylated therapeutic, directly influencing the homogeneity, stability, and, most importantly, the retained biological function of the final conjugate.
This guide focuses on this compound, a short-chain PEG linker that utilizes hydrazone chemistry for bioconjugation. We will explore how this specific modification compares to other common PEGylation strategies and its effect on the ultimate therapeutic efficacy of the protein.
The Chemistry of Bioactivity: this compound vs. Other Linkers
The distinct advantage of this compound lies in its reactive hydrazide group (-NH-NH2), which forms a hydrazone bond with an aldehyde or ketone group on the target protein. This reaction is often employed for site-specific conjugation, particularly to the carbohydrate moieties of glycoproteins. By oxidizing the sugar residues to create aldehyde groups, conjugation can be directed away from the protein's active or binding sites, thus preserving its biological function.
In contrast, other common PEGylation reagents, such as NHS-ester PEGs, target primary amines (e.g., lysine residues), which are often distributed across the protein surface, including potentially in or near active sites. This can lead to a heterogeneous mixture of PEGylated proteins with varying degrees of modification and a higher risk of reduced bioactivity. Maleimide-PEGs, another alternative, target free cysteine residues, which can also be a strategy for site-specific modification.
A key characteristic of the hydrazone bond formed with this compound is its potential for reversibility under acidic conditions. This pH-sensitive nature can be leveraged for controlled drug release in the acidic microenvironments of tumors or within cellular endosomes. This contrasts with the highly stable amide bonds formed by NHS-ester PEGs and the thioether bonds from maleimide-PEGs.
Quantitative Analysis of Biological Activity
While direct head-to-head studies on a single protein are limited, the available literature provides valuable insights into the impact of short-chain PEG-hydrazide conjugation on the biological activity of various proteins.
Case Study: Host Defense Peptide IDR1018
A study on the innate defense regulator peptide IDR1018 demonstrated the nuanced effects of conjugation with a short-chain PEG (PEG6). While the primary goal was to improve biocompatibility, the impact on its multiple biological activities was a key finding.
| Feature | Unmodified IDR1018 | PEG6-IDR1018 |
| Immunomodulatory Activity | Excellent | Retained excellent activity |
| Antimicrobial Activity | High | Partially reduced |
| Antibiofilm Activity | High | Partially reduced |
| Aggregation | Prone to aggregation | Significantly reduced |
| Hemolysis & Cytotoxicity | Observable at high doses | Significantly reduced |
This table summarizes the findings on the impact of PEG6 conjugation on the biological properties of the host defense peptide IDR1018.
This case study highlights a common trade-off in PEGylation: while some biological activities may be partially compromised, the overall therapeutic profile can be significantly improved through enhanced stability and reduced toxicity.
Case Study: Interferon α-2a
Research on interferon α-2a (IFN α-2a) conjugated with different 40 kDa di-branched PEGs, although not using hydrazide linkers, provides a valuable framework for comparing the impact of linker structure on bioactivity. The study revealed that the nature of the linker between the PEG and the protein significantly influences the final bioactivity of the conjugate.
| Conjugate | Yield | Bioactivity (IU/mg) |
| mPEGL-IFN | 25% | 2.8 x 10^7 |
| mPEGP-IFN | 24% | 3.95 x 10^7 |
| mPEGM-IFN | 17% | 6.7 x 10^7 |
This table illustrates how different linker structures in di-branched PEG conjugates of Interferon α-2a result in varied bioactivity.[1]
These findings underscore the importance of empirical testing to determine the optimal linker for preserving the biological function of a specific protein.
Experimental Protocols
General Protocol for this compound Conjugation to a Glycoprotein
This protocol outlines the key steps for the site-specific conjugation of this compound to the carbohydrate moiety of a glycoprotein.
1. Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium periodate (NaIO4) to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 15 minutes on ice.
-
Remove excess periodate and glycerol using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.4).
2. Conjugation with this compound:
-
Dissolve this compound in the conjugation buffer.
-
Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the PEG linker is typically used.
-
Incubate the reaction for 2-4 hours at room temperature. The reaction can be catalyzed by the addition of aniline.
3. Purification of the Conjugate:
-
Purify the PEGylated protein from excess this compound using size-exclusion chromatography (SEC) or other suitable chromatographic methods.
4. Characterization:
-
Confirm conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Assay for Biological Activity
The choice of bioassay is dependent on the specific protein being studied.
-
Enzyme Activity Assay: For enzymes, measure the kinetic parameters (Km and Vmax) of the native and PEGylated enzyme using a standard substrate.
-
Receptor Binding Assay: For proteins that bind to a receptor (e.g., antibodies, cytokines), perform an ELISA-based or surface plasmon resonance (SPR) assay to determine the binding affinity (KD) of the native and PEGylated protein.
-
Cell-Based Proliferation/Cytotoxicity Assay: For therapeutic proteins that affect cell growth, use a cell-based assay (e.g., MTT, XTT) to measure the IC50 or EC50 of the native and PEGylated protein on a relevant cell line.
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated.
Caption: Workflow for this compound Conjugation and Bioactivity Assessment.
References
The Impact of PEG-Hydrazide Linker Length on Bioconjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, which connects the targeting moiety to the payload, is a critical determinant of the therapeutic's efficacy, stability, and pharmacokinetic profile. Among the diverse linker technologies, polyethylene glycol (PEG)-hydrazide linkers offer a versatile platform for attaching payloads to biomolecules through the formation of a hydrazone bond with carbonyl groups.
This guide provides an objective comparison of different length PEG-hydrazide linkers, supported by experimental data. We will delve into how varying the PEG chain length influences key performance metrics, offering insights to guide the selection of the optimal linker for your specific application.
The Balancing Act: How PEG Linker Length Influences Bioconjugate Properties
The length of the PEG chain in a PEG-hydrazide linker plays a pivotal role in modulating the physicochemical and biological properties of the resulting bioconjugate. Shorter PEG linkers can create more compact conjugates, while longer linkers can provide enhanced solubility and reduce steric hindrance.[1] The choice of linker length often represents a trade-off between optimizing pharmacokinetic properties and maintaining potent biological activity.[2]
Longer PEG chains are known to:
-
Increase the hydrodynamic radius , which can lead to reduced renal clearance and an extended circulation half-life.[3]
-
Enhance solubility and stability , particularly for hydrophobic payloads, mitigating aggregation issues.[2][4]
-
Provide a steric shield , which can decrease immunogenicity and protect the bioconjugate from proteolytic degradation.
Conversely, shorter PEG linkers may be advantageous when:
-
A smaller overall conjugate size is critical for efficient tissue penetration.
-
Reduced steric hindrance at the binding site is necessary to maintain high affinity.
Data Presentation: Performance Comparison of Different Length PEG Linkers
The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators in the context of bioconjugates, particularly antibody-drug conjugates (ADCs).
| Parameter | Short PEG Linker (e.g., PEG2, PEG4) | Medium PEG Linker (e.g., PEG8, PEG12) | Long PEG Linker (e.g., PEG24 and above) | References |
| Hydrophilicity | Moderate increase | Significant increase | High increase | |
| In Vitro Cytotoxicity (IC50) | Generally higher potency (lower IC50) | May show slightly reduced potency | Can exhibit lower potency | |
| Plasma Clearance | Faster clearance | Slower clearance | Significantly slower clearance | |
| Plasma Half-life | Shorter | Longer | Longest | |
| In Vivo Efficacy (Tumor Growth Inhibition) | Moderate efficacy | Often optimal efficacy | High efficacy, but can be payload-dependent | |
| Drug-to-Antibody Ratio (DAR) Stability | Generally high | High | May be slightly reduced in some cases |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of different length PEG-hydrazide linkers.
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein for Hydrazide Conjugation
This protocol describes the oxidation of carbohydrate moieties on a glycoprotein to generate aldehyde groups, which are reactive towards hydrazide linkers.
Materials:
-
Glycoprotein (e.g., monoclonal antibody)
-
Sodium meta-periodate (NaIO₄)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Desalting or dialysis equipment
Procedure:
-
Prepare a fresh solution of 20 mM sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.
-
Prepare a 5 mg/mL solution of the glycoprotein in the same sodium acetate buffer.
-
Mix equal volumes of the periodate solution and the glycoprotein solution.
-
Incubate the reaction mixture for 5 minutes at room temperature.
-
Immediately purify the oxidized glycoprotein using a desalting column or dialysis to remove excess periodate. The buffer should be exchanged to 0.1 M sodium acetate, pH 5.5.
Protocol 2: Conjugation of PEG-Hydrazide Linkers to an Aldehyde-Containing Protein
This protocol outlines the conjugation of different length PEG-hydrazide linkers to the generated aldehyde groups on the glycoprotein.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
PEG-hydrazide linkers of varying lengths (e.g., PEG4-hydrazide, PEG8-hydrazide, PEG24-hydrazide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Prepare stock solutions of each PEG-hydrazide linker in DMSO at a concentration of 50 mM.
-
To the solution of the oxidized glycoprotein (e.g., 2 mL), add the PEG-hydrazide solution (e.g., 200 µL) to achieve a desired molar excess. This may need to be optimized for each linker length.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Purify the resulting bioconjugate using size-exclusion chromatography to remove unreacted PEG-hydrazide linker and any aggregates.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the bioconjugates with different linker lengths on a target cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioconjugates with different length PEG-hydrazide linkers
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of each bioconjugate in cell culture medium.
-
Remove the existing medium from the cells and add the diluted bioconjugates to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each bioconjugate.
Mandatory Visualization
Caption: Workflow for comparing different length PEG-hydrazide linkers.
Conclusion
The length of the PEG-hydrazide linker is a critical parameter in the design of bioconjugates that significantly impacts their therapeutic index. While shorter PEG linkers may offer advantages in terms of cytotoxicity, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially when working with hydrophobic payloads. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
Performance Showdown: m-PEG6-Hydrazide Linked ADCs vs. The Field
A Comparative Guide for Researchers in Drug Development
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of the in vitro and in vivo performance of ADCs featuring the m-PEG6-Hydrazide linker against other commonly used linker technologies. By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms, we aim to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in ADC design.
The this compound linker is a cleavable linker that combines a hydrophilic polyethylene glycol (PEG) spacer with a pH-sensitive hydrazone bond. This design intends to leverage the acidic microenvironment of tumors and the intracellular compartments of cancer cells to trigger the release of the cytotoxic payload, while the PEG component aims to improve the ADC's pharmacokinetic profile.
At a Glance: Performance Comparison of ADC Linkers
The following tables summarize the in vitro and in vivo performance of ADCs, with a focus on a representative PEGylated linker ADC (nimotuzumab-PEG6-DM1) as a surrogate for this compound performance, and comparison with other common linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Cell Line | IC50 (nM) | Reference |
| Nimotuzumab-PEG6-DM1 (Low DAR) | PEGylated | DLD-1 | 36.2 ± 2 | [1] |
| Nimotuzumab-PEG6-DM1 (High DAR) | PEGylated | DLD-1 | 22.5 ± 1 | [1] |
| Nimotuzumab-PEG6-DM1 | PEGylated | HT-29 | 8.1 ± 1.8 | [2] |
| Nimotuzumab-PEG6-DM1 | PEGylated | SNU-C2B | 20.1 ± 1.3 | [2] |
| Nimotuzumab-PEG6-DM1 | PEGylated | SW620 | 362.8 ± 3 | [2] |
| Trastuzumab-vc-MMAE | Enzyme-cleavable (vc-PABC) | SK-BR-3 | ~1 | Data derived from multiple studies |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (Thioether) | SK-BR-3 | ~0.1 | Data derived from multiple studies |
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC | Linker Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Nimotuzumab-PEG6-DM1-Low | PEGylated | DLD-1 | 15 mg/kg, 3 doses | 4/6 complete cure | |
| Nimotuzumab-PEG6-DM1-High | PEGylated | DLD-1 | 15 mg/kg, 3 doses | 2/5 complete cure | |
| Trastuzumab-vc-MMAE | Enzyme-cleavable (vc-PABC) | JIMT-1 | Dose-dependent | Superior efficacy to T-DM1 in low HER2 models | |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (Thioether) | Epithelial Ovarian Carcinoma (3+ HER2/neu) | Dose-dependent | Significant tumor growth inhibition |
Table 3: Pharmacokinetic Parameters of a PEGylated ADC
| ADC | Parameter | Value | Species | Reference |
| [²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1 | t1/2α (distribution) | 0.6 ± 0.4 hours | BALB/c mice | |
| t1/2β (clearance) | 95.3 ± 64 hours | BALB/c mice |
Delving Deeper: Mechanism and Workflow
To understand the performance data, it is crucial to visualize the underlying mechanisms and the experimental workflows used to generate this data.
Caption: Mechanism of action for an this compound linked ADC.
References
Safety Operating Guide
Proper Disposal of m-PEG6-Hydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of m-PEG6-Hydrazide, a polyethylene glycol (PEG)-based PROTAC linker. While the PEG component of this molecule is readily biodegradable, the hydrazide functional group necessitates handling and disposal as a hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general safety precautions for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent material must then be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline and should be adapted to your institution's specific procedures.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. All waste containing this compound, including aqueous solutions, organic solutions, and contaminated solids, should be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and solvent if applicable.
-
Solid Waste Disposal: Dispose of any contaminated materials, such as pipette tips, gloves, and weighing paper, as solid hazardous waste. These items should be placed in a sealed and labeled bag or container.
-
Empty Vials: The original this compound vial should be triple-rinsed with a suitable solvent. The first rinseate should be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this must be confirmed with your local EHS guidelines.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Ensure all institutional procedures for waste manifest documentation are followed.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
Chemical and Physical Properties
For reference and proper handling, the key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C14H30N2O7 |
| Molecular Weight | 338.40 g/mol |
| Solubility | 10 mM in DMSO |
| CAS Number | 1449390-64-0 |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Regulatory Context
Hydrazine and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA)[1]. Therefore, generators of waste containing these substances must adhere to EPA regulations for treatment, storage, and disposal. Incineration is a common and acceptable method for the disposal of hydrazine-containing wastes[1]. Due to the hazardous nature of the hydrazide component, it is crucial to avoid environmental release.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Guide to Handling m-PEG6-Hydrazide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG6-Hydrazide, a PEG-based PROTAC linker.[1][2] Adherence to these operational and disposal plans is critical for mitigating risks and maintaining the integrity of your work.
Chemical Profile:
-
Product Name: this compound
-
CAS Number: 1449390-64-0[3]
-
Appearance: The physical state can vary; it may be a colorless to pale yellow solid or liquid.[4]
-
Solubility: Expected to be soluble in water and common organic solvents.[4] It has been noted to be soluble in DMSO at 10 mM.
-
Storage: Store in a dry, dark environment at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The required PPE for handling this compound is based on recommendations for hazardous chemicals, particularly those containing hydrazide moieties.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For high-risk operations like weighing or handling waste, consider double-gloving. |
| Eyes/Face | Chemical splash goggles and/or face shield | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles during procedures with a high risk of splashing. |
| Body | Flame-resistant lab coat | A fully buttoned lab coat, preferably made of flame-resistant material like Nomex® or 100% cotton, is required to protect against splashes. |
| Respiratory | NIOSH-approved respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. For spill cleanup or if a fume hood is not feasible, a NIOSH-approved respirator is necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe handling of this compound at every stage.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and relevant hazard warnings.
-
Storage: Store the compound in a designated, well-ventilated, and secure area according to the recommended temperature conditions. Keep it away from heat and sources of ignition.
2. Handling and Use:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood. The work area should be clearly designated for hazardous substance use.
-
Preparation: Before starting, ensure that an eyewash station and safety shower are immediately accessible. Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If the compound is a solid, handle it carefully to minimize dust generation. If it is a liquid, use appropriate pipetting devices. Perform these tasks over a spill tray.
-
Dissolving and Reactions: When preparing solutions, slowly add the this compound to the solvent. Ensure that all reaction setups are secure and properly ventilated.
3. Spill Management:
-
Small Spills (<1g):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (including double gloves and a respirator), cover the spill with an absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills (>1g):
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the area until the spill has been professionally cleaned.
-
4. Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, absorbent paper, and other solid waste, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix incompatible waste types.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
